Substance P (5-11)
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H60N10O9S/c1-24(2)20-30(40(59)48-28(36(45)55)18-19-61-3)47-35(54)23-46-38(57)31(21-25-10-6-4-7-11-25)50-41(60)32(22-26-12-8-5-9-13-26)51-39(58)29(15-17-34(44)53)49-37(56)27(42)14-16-33(43)52/h4-13,24,27-32H,14-23,42H2,1-3H3,(H2,43,52)(H2,44,53)(H2,45,55)(H,46,57)(H,47,54)(H,48,59)(H,49,56)(H,50,60)(H,51,58)/t27-,28-,29-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHJIELOJQJHCG-JNRWAQIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H60N10O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30965436 | |
| Record name | 20-Amino-11,14-dibenzyl-4,7,10,13,16,19-hexahydroxy-17-(3-hydroxy-3-iminopropyl)-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12,15,18-hexaazatricosa-3,6,9,12,15,18-hexaene-1,23-diimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
869.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51165-09-4 | |
| Record name | Substance P (5-11) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051165094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20-Amino-11,14-dibenzyl-4,7,10,13,16,19-hexahydroxy-17-(3-hydroxy-3-iminopropyl)-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12,15,18-hexaazatricosa-3,6,9,12,15,18-hexaene-1,23-diimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Biological Activity of Substance P C-Terminal Fragments
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core biological activities of C-terminal fragments of Substance P (SP), a key neuropeptide in pain, inflammation, and various physiological processes. This document provides a comprehensive overview of their interaction with the neurokinin-1 (NK1) receptor, the subsequent signaling cascades, and the experimental methodologies used to elucidate these functions.
Introduction
Substance P, an undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂), exerts its diverse biological effects primarily through the G protein-coupled neurokinin-1 (NK1) receptor.[1] The C-terminal region of SP is crucial for its biological activity, with shorter fragments retaining the ability to bind to and activate the NK1 receptor.[2] Understanding the structure-activity relationship of these C-terminal fragments is paramount for the development of novel therapeutics targeting the SP/NK1 receptor system for conditions such as chronic pain, inflammation, and mood disorders.
Quantitative Analysis of Receptor Binding and Functional Potency
Table 1: Binding Affinity (Ki) of Substance P C-Terminal Fragments for the NK1 Receptor
| Peptide Fragment | Sequence | Approximate Ki (nM) | Reference |
| Substance P (1-11) | RPKPQQFFGLM-NH₂ | < 1 | [3] |
| SP (4-11) | PQQFFGLM-NH₂ | 1 - 10 | [4] |
| SP (5-11) | QQFFGLM-NH₂ | 1 - 10 | [4] |
| SP (6-11) | QFFGLM-NH₂ | 10 - 100 | |
| SP (7-11) | FFGLM-NH₂ | > 100 |
Note: Ki values can vary depending on the experimental conditions, tissue preparation, and radioligand used.
Table 2: Functional Potency (EC50) of Substance P C-Terminal Fragments in Guinea Pig Ileum Contraction Assay
| Peptide Fragment | Sequence | Approximate EC50 (nM) | Relative Potency (SP = 1) | Reference |
| Substance P (1-11) | RPKPQQFFGLM-NH₂ | 1 - 5 | 1 | |
| SP (4-11) (Octapeptide) | PQQFFGLM-NH₂ | 1 - 5 | ~1-2 | |
| SP (5-11) (Heptapeptide) | QQFFGLM-NH₂ | 5 - 15 | ~0.5 | |
| SP (6-11) (Hexapeptide) | QFFGLM-NH₂ | 10 - 50 | ~0.1 | |
| SP (7-11) (Pentapeptide) | FFGLM-NH₂ | 50 - 200 | ~0.02 | |
| SP (8-11) (Tetrapeptide) | FGLM-NH₂ | > 1000 | < 0.01 | |
| SP (9-11) (Tripeptide) | GLM-NH₂ | > 1000 | < 0.01 |
Note: EC50 values and relative potencies are approximations derived from qualitative and quantitative descriptions in the cited literature.
These data indicate that the C-terminal pentapeptide (SP 7-11) represents the minimal sequence required for significant biological activity, with potency increasing with chain length. The octapeptide (SP 4-11) is often found to be equipotent or even more potent than the full-length Substance P in some assays.
Signaling Pathways of Substance P C-Terminal Fragments
Activation of the NK1 receptor by Substance P and its C-terminal fragments initiates intracellular signaling cascades primarily through the coupling to Gq and Gs alpha subunits of heterotrimeric G proteins. This dual coupling leads to the activation of distinct second messenger pathways.
Gq/Phospholipase C Pathway
The predominant signaling pathway activated by the NK1 receptor is through the Gq protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction.
Caption: NK1 Receptor Gq/PLC Signaling Pathway.
Gs/Adenylate Cyclase Pathway
The NK1 receptor can also couple to the Gs protein, leading to the activation of adenylate cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily by activating protein kinase A (PKA). PKA can phosphorylate a variety of substrates, including ion channels and transcription factors, leading to diverse cellular responses. Interestingly, some studies suggest that C-terminal fragments of SP may exhibit biased agonism, preferentially activating the Gq pathway over the Gs pathway.
Caption: NK1 Receptor Gs/AC Signaling Pathway.
Experimental Protocols
The biological activity of Substance P C-terminal fragments is characterized using a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for NK1 Receptor Affinity
This assay measures the ability of SP fragments to compete with a radiolabeled ligand for binding to the NK1 receptor.
1. Membrane Preparation:
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Tissues or cells expressing the NK1 receptor (e.g., rat brain cortex, CHO cells transfected with the NK1 receptor) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
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The membrane pellet is washed and resuspended in assay buffer.
2. Binding Reaction:
-
In a final volume of 250 µL, the following are incubated:
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150 µL of membrane preparation (protein concentration determined by Bradford or BCA assay).
-
50 µL of competing ligand (unlabeled SP fragment at various concentrations) or buffer (for total binding).
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50 µL of radioligand (e.g., [³H]Substance P or [¹²⁵I]Bolton-Hunter Substance P) at a concentration near its Kd.
-
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.
3. Incubation and Filtration:
-
The reaction mixture is incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
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The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
Guinea Pig Ileum Contraction Assay for Functional Potency
This classic bioassay assesses the ability of SP fragments to induce smooth muscle contraction, a functional response mediated by NK1 receptors.
1. Tissue Preparation:
-
A male guinea pig is euthanized, and a segment of the terminal ileum is excised.
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The ileum is cleaned of mesenteric attachments and its contents are gently flushed with physiological salt solution (e.g., Tyrode's solution).
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A 2-3 cm segment is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂.
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One end of the tissue is attached to a fixed point, and the other to an isometric force transducer to record contractions.
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The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for a period (e.g., 60 minutes) with regular washing.
2. Experimental Procedure:
-
Cumulative concentration-response curves are generated by adding increasing concentrations of the SP fragment to the organ bath.
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Each concentration is allowed to act for a specific time or until a stable contraction is observed.
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After the maximum response is achieved, the tissue is washed repeatedly with fresh Tyrode's solution to allow it to return to baseline before testing the next compound.
3. Data Analysis:
-
The magnitude of the contraction is measured and expressed as a percentage of the maximum contraction induced by a standard agonist like acetylcholine or Substance P.
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The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by plotting the response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for Guinea Pig Ileum Contraction Assay.
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following NK1 receptor activation, a direct consequence of the Gq/PLC signaling pathway.
1. Cell Culture and Loading:
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Cells endogenously expressing or recombinantly overexpressing the NK1 receptor (e.g., HEK293, CHO cells) are cultured in appropriate media.
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Cells are seeded into black-walled, clear-bottom microplates.
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The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) in a buffer solution for a specified time at 37°C.
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After loading, the cells are washed to remove excess dye.
2. Fluorescence Measurement:
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The microplate is placed in a fluorescence plate reader equipped with an automated injection system.
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A baseline fluorescence reading is taken.
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The SP fragment is injected into the wells, and the change in fluorescence intensity is monitored over time. The excitation and emission wavelengths are specific to the fluorescent dye used.
3. Data Analysis:
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The increase in fluorescence intensity is proportional to the increase in intracellular calcium concentration.
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The peak fluorescence response is determined for each concentration of the SP fragment.
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A dose-response curve is generated by plotting the peak response against the logarithm of the agonist concentration.
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The EC50 value is calculated from the dose-response curve.
Conclusion
The C-terminal fragments of Substance P are potent activators of the NK1 receptor, with their biological activity being critically dependent on the length of the peptide chain. They primarily signal through the Gq/PLC pathway, leading to intracellular calcium mobilization, and can also activate the Gs/AC pathway. The quantitative data on binding affinities and functional potencies, obtained through rigorous experimental protocols such as radioligand binding and isolated tissue assays, are essential for understanding the structure-activity relationships and for the rational design of novel modulators of the SP/NK1 receptor system for therapeutic applications. This guide provides a foundational understanding of these core aspects for researchers and professionals in the field of drug discovery and development.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Biological activity of C-terminal partial sequences of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative structure-activity relationship study of some substance P-related peptides. A multivariate approach using PLS and variable selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An N-terminal fragment of substance P, substance P(1-7), down-regulates neurokinin-1 binding in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Substance P (5-11) Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), an undecapeptide neuropeptide, plays a pivotal role in a myriad of physiological and pathological processes, including pain transmission, inflammation, and mood regulation.[1] Its biological effects are primarily mediated through the neurokinin-1 (NK1) receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1] Structure-activity relationship studies have revealed that the C-terminal fragment of Substance P is crucial for its receptor binding and biological activity. This technical guide provides a comprehensive overview of the binding affinity of the C-terminal heptapeptide, Substance P (5-11), to the NK1 receptor. It includes a compilation of available quantitative binding data, detailed experimental protocols for assessing receptor binding and downstream signaling, and visualizations of the involved signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of tachykinin pharmacology and the development of novel therapeutics targeting the NK1 receptor.
Introduction to Substance P and the NK1 Receptor
Substance P is an 11-amino acid peptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1] It is a member of the tachykinin family of neuropeptides, which are characterized by a conserved C-terminal sequence, -Phe-X-Gly-Leu-Met-NH2, essential for their biological activity.[2] The primary receptor for Substance P is the NK1 receptor, a transmembrane protein that, upon activation, couples to heterotrimeric G proteins, predominantly of the Gq/11 and Gs families.[3] This coupling initiates downstream signaling cascades, leading to the activation of phospholipase C (PLC) and adenylyl cyclase (AC), respectively.
The C-terminal fragments of Substance P have been shown to retain significant biological activity. Notably, Substance P (5-11) (Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) has been identified as a major metabolite of Substance P and is known to bind to and activate the NK1 receptor. Understanding the binding characteristics and functional consequences of Substance P (5-11) interaction with the NK1 receptor is critical for the development of selective agonists and antagonists with therapeutic potential.
Quantitative Binding Affinity Data
While extensive research has been conducted on the binding of Substance P and various synthetic ligands to the NK1 receptor, specific high-affinity radioligand binding studies detailing the Ki or Kd values for the unmodified Substance P (5-11) fragment are not abundantly available in peer-reviewed literature. However, comparative studies and functional assays provide valuable insights into its binding and potency.
The available quantitative data for Substance P and related ligands are summarized in the tables below. These values provide a benchmark for assessing the affinity of C-terminal fragments like Substance P (5-11).
Table 1: Binding Affinity of Substance P and Antagonists at the NK1 Receptor
| Ligand | Receptor Species | Cell Line/Tissue | Radioligand | Kd (nM) | Ki (nM) | Reference |
| [3H]Substance P | Rat | Transfected CHO cells | [3H]Substance P | 0.33 ± 0.13 | - | |
| RP 67580 | Rat | Transfected CHO cells | [3H]RP 67580 | 1.22 ± 0.27 | - | |
| Substance P | Human | CHO cells | [125I]SP | - | 0.41 | |
| Substance P | Rat | Brain synaptosomal membranes | [125I]BH-SP | - | 0.37 |
Table 2: Functional Potency of Substance P and its Analogs
| Ligand | Assay | Preparation | EC50 (nM) | Relative Potency | Reference |
| [AcGln5, Pro9] SP(5-11) | Guinea-pig isolated ileum test | Guinea-pig ileum | - | > Substance P | |
| SP(4-11) | Guinea-pig isolated ileum test | Guinea-pig ileum | - | < Substance P | |
| [Cys5,9] SP(4-11) | Guinea-pig isolated ileum test | Guinea-pig ileum | - | < SP(4-11) | |
| Physalaemin | Wheal Production | Human Skin | - | 2.0 (vs SP=1.0) | |
| SP(4-11) | Wheal Production | Human Skin | - | 0.4 (vs SP=1.0) |
Note: The data for [AcGln5, Pro9] SP(5-11) indicates it is more potent than Substance P in a functional assay, suggesting that the (5-11) fragment is a key determinant of activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding of ligands to the NK1 receptor and the subsequent cellular responses.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., Substance P (5-11)) for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Diagram of the Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the NK1 receptor (e.g., transfected CHO cells).
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Radioligand: Tritiated Substance P ([³H]SP) or Iodinated Substance P ([¹²⁵I]BH-SP).
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Test Compound: Substance P (5-11) or other ligands of interest.
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Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
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Non-specific Binding Control: A high concentration of unlabeled Substance P (e.g., 1 µM).
-
Glass Fiber Filters: (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the NK1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or non-specific binding control.
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50 µL of various concentrations of the test compound (Substance P (5-11)).
-
50 µL of radioligand at a concentration close to its Kd value.
-
50 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This protocol describes a method to measure the increase in intracellular calcium concentration following NK1 receptor activation by an agonist like Substance P (5-11).
Diagram of the Intracellular Calcium Mobilization Assay Workflow
Caption: Workflow for an intracellular calcium mobilization assay.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the NK1 receptor.
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Calcium-sensitive dye: Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Substance P (5-11) or other agonists.
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Fluorescence Plate Reader or Microscope.
Procedure:
-
Cell Plating: Plate the NK1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Measurement: Place the plate in a fluorescence plate reader.
-
Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Agonist Addition: Add different concentrations of the agonist (Substance P (5-11)) to the wells.
-
Signal Detection: Immediately start recording the fluorescence signal for a period of 1-5 minutes.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
cAMP Accumulation Assay
This protocol describes a method to measure the accumulation of cyclic AMP (cAMP) in response to NK1 receptor activation, which can couple to Gs proteins.
Caption: Gq/11-mediated signaling cascade upon NK1 receptor activation.
Gs Signaling Pathway
The NK1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
Diagram of the NK1 Receptor Gs Signaling Pathway
Caption: Gs-mediated signaling cascade upon NK1 receptor activation.
Conclusion
Substance P (5-11), a C-terminal heptapeptide of Substance P, is a biologically active ligand for the NK1 receptor. While precise quantitative binding affinity data for the unmodified fragment remains to be fully elucidated, functional studies demonstrate its significant potency, in some cases exceeding that of the parent peptide. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate the pharmacology of Substance P (5-11) and other NK1 receptor ligands. Further characterization of the binding kinetics and functional selectivity of Substance P fragments will be instrumental in the design of novel therapeutics with improved efficacy and side-effect profiles for a range of disorders, including pain, inflammation, and psychiatric conditions.
References
An In-depth Technical Guide to Substance P (5-11): Structure, Chemical Properties, and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and signaling mechanisms of Substance P (5-11), the C-terminal heptapeptide fragment of the neuropeptide Substance P. This document is intended for researchers, scientists, and professionals involved in drug development and related fields who require a detailed understanding of this significant biological molecule.
Introduction
Substance P (SP) is an undecapeptide neurotransmitter and neuromodulator belonging to the tachykinin family. Its C-terminal fragment, Substance P (5-11), with the amino acid sequence Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, is a biologically active metabolite that plays a crucial role in various physiological and pathological processes.[1] It primarily exerts its effects through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). Understanding the specific properties and actions of SP (5-11) is critical for the development of targeted therapeutics for conditions involving pain, inflammation, and neurogenic responses.
Structure of Substance P (5-11)
The primary structure of Substance P (5-11) is a linear sequence of seven amino acids with an amidated C-terminus.
Amino Acid Sequence: Gln - Gln - Phe - Phe - Gly - Leu - Met - NH₂
The three-dimensional structure of Substance P (5-11) is not characterized by a single, rigid conformation in solution. Instead, it exhibits considerable flexibility. Conformational studies on the full-length Substance P suggest that the C-terminal region, which includes the (5-11) sequence, can adopt various conformations, including helical and extended structures, depending on the environment. This flexibility is likely crucial for its interaction with the NK1R.
Chemical Properties of Substance P (5-11)
A summary of the key chemical properties of Substance P (5-11) is presented in the table below.
| Property | Value | Source/Method |
| Molecular Formula | C₄₁H₆₀N₁₀O₉S | Mass Spectrometry |
| Molecular Weight | 869.05 g/mol | Mass Spectrometry |
| Isoelectric Point (pI) | Estimated to be around 5.5-6.0 | Calculated based on amino acid composition |
| Solubility | Soluble in water and aqueous buffers. Solubility can be enhanced by sonication. For highly concentrated solutions or in case of precipitation, the use of a small amount of DMSO followed by dilution is recommended. | General peptide solubility guidelines[2][3][4] |
| Lipophilicity (logP) | LogP values for radiolabeled analogs of SP fragments are in the range of -0.3 to +0.6 and -2.5 to -5.0, indicating that modifications significantly impact lipophilicity.[5] The native SP (5-11) is expected to have moderate lipophilicity due to the presence of both hydrophobic (Phe, Leu, Met) and hydrophilic (Gln) residues. | Experimental data on radiolabeled analogs |
| Stability | Stable in aqueous solution at 4°C for extended periods. Enzymatic degradation occurs in biological matrices like human serum, with a half-life ranging from seconds to minutes in tissues. It can be degraded by various peptidases. | Stability studies in various media |
Signaling Pathways of Substance P (5-11)
Substance P (5-11) is an agonist of the neurokinin-1 receptor (NK1R). Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream signaling cascades. Notably, SP (5-11) can act as a biased agonist, preferentially activating certain signaling pathways over others compared to the full-length Substance P.
The primary signaling pathway involves the coupling of NK1R to G proteins. Specifically, Substance P and its C-terminal fragments can activate both Gαq and Gαs proteins.
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Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA).
Studies have shown that while full-length Substance P potently activates both Gαq and Gαs pathways, N-terminally truncated fragments like SP (5-11) show a diminished ability to stimulate cAMP production while retaining their activity to increase intracellular calcium. This biased agonism suggests that different structural features of the ligand are responsible for coupling to different G proteins, leading to distinct physiological responses.
Below is a DOT diagram illustrating the signaling pathways activated by Substance P (5-11).
References
The Physiological Role of Endogenous Substance P (5-11): A Technical Guide to a Biased Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), an undecapeptide of the tachykinin family, is a critical neurotransmitter and neuromodulator involved in a myriad of physiological and pathological processes, including pain, inflammation, and mood regulation. Following its release, SP is subject to rapid enzymatic degradation, yielding a variety of N- and C-terminal fragments. Among these, the C-terminal heptapeptide, Substance P (5-11) [SP(5-11)], has been identified as a major and abundant endogenous metabolite.[1][2][3] This technical guide provides an in-depth exploration of the physiological role of SP(5-11), with a particular focus on its function as a biased agonist at the neurokinin-1 receptor (NK-1R). By preferentially activating specific downstream signaling pathways, SP(5-11) elicits a distinct cellular response compared to its parent peptide, Substance P. This guide summarizes the current understanding of SP(5-11) biochemistry, its unique signaling properties, and its physiological consequences, supported by quantitative data and detailed experimental methodologies.
Generation and Metabolism of Substance P (5-11)
Endogenous SP(5-11) is not directly secreted but is rather a product of the enzymatic cleavage of full-length Substance P. Various cell types, including fibroblasts, endothelial cells, and macrophages, have been shown to metabolize SP into its fragments.[1][2] In the spinal cord, prolyl endopeptidase has been identified as a key enzyme in the N-terminal processing of SP, leading to the formation of fragments such as SP(5-11). The C-terminal sequence of SP, particularly residues 6-11, is essential for its interaction with the NK-1 receptor.
Receptor Binding and Affinity
SP(5-11) exerts its biological effects through binding to the NK-1 receptor, a G-protein coupled receptor. While direct comparative binding affinity studies between SP and SP(5-11) are not extensively reported, studies on modified and radiolabeled analogs of SP(5-11) have demonstrated a high affinity for the NK-1 receptor, with dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) in the nanomolar range. This indicates that despite the N-terminal truncation, SP(5-11) retains a strong ability to bind to its cognate receptor.
Biased Agonism and Differential Signaling
The most striking feature of SP(5-11) is its role as a biased agonist at the NK-1 receptor. While full-length SP potently activates both Gαq and Gαs signaling pathways, leading to an increase in intracellular calcium ([Ca2+]i) and cyclic adenosine monophosphate (cAMP) respectively, SP(5-11) and other N-terminally truncated metabolites show a strong preference for the Gαq pathway. They retain the ability to induce robust intracellular calcium mobilization but have a significantly diminished capacity to stimulate cAMP accumulation. This biased signaling is attributed to the absence of the N-terminal amino acids of SP, which are crucial for the potent activation of the Gαs pathway.
Signaling Pathway of Substance P vs. Substance P (5-11) at the NK-1 Receptor
Quantitative Analysis of Signaling
The biased agonism of SP(5-11) is quantitatively supported by in vitro studies measuring second messenger accumulation in response to receptor activation.
| Ligand | Signaling Pathway | Potency (-log EC50 M) | Reference(s) |
| Substance P (1-11) | [Ca2+]i Mobilization | 8.5 ± 0.3 | |
| cAMP Accumulation | 7.8 ± 0.1 | ||
| Substance P (5-11) | [Ca2+]i Mobilization | Active (precise EC50 not reported in comparative studies) | |
| cAMP Accumulation | 6.2 ± 0.5 | ||
| Substance P (6-11) | [Ca2+]i Mobilization | 8.07 ± 0.27 | |
| cAMP Accumulation | 6.78 ± 0.27 |
Note: A lower -log EC50 value corresponds to a higher EC50 and therefore lower potency.
Physiological Consequences of Biased Agonism
The differential signaling of SP(5-11) translates into distinct physiological effects compared to the full-length peptide. Since many cellular processes, such as the regulation of NF-κB activity, cell proliferation, wound healing, and cyclooxygenase-2 (COX-2) expression, are dependent on the cAMP pathway, the inability of SP(5-11) to robustly stimulate this second messenger results in a significantly attenuated or absent effect on these functions.
Conversely, in physiological processes primarily driven by intracellular calcium mobilization, SP(5-11) is expected to remain active. A notable example is its effect on the central nervous system. A long-acting analog of SP(5-11), [Glp5,(Me)Phe8,Sar9] Substance P (5-11), has been shown to increase motor activity and selectively activate dopamine metabolism in the mesolimbic and mesocortical pathways in rats. This suggests a role for endogenous SP(5-11) in modulating dopaminergic neurotransmission and related behaviors. Furthermore, SP(5-11) is actively taken up by glial cells and nerve terminals, which may represent a mechanism for terminating the synaptic action of Substance P.
Experimental Protocols
In Vitro Metabolism of Substance P
This protocol describes a general method for studying the metabolism of SP by cultured cells.
Objective: To identify and quantify the metabolites of Substance P produced by a specific cell type.
Methodology:
-
Cell Culture: Culture cells of interest (e.g., primary fibroblasts, endothelial cells, or macrophages) to near confluency in appropriate media.
-
Incubation: Wash the cells with a buffered salt solution and incubate them with a known concentration of Substance P (e.g., 1 µM) at 37°C for a defined period (e.g., 1-4 hours).
-
Sample Collection: At various time points, collect aliquots of the cell culture supernatant.
-
Sample Preparation: Immediately quench the enzymatic activity by adding an acid (e.g., formic acid) to the collected supernatant.
-
Analysis by LC-MS/MS: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the SP fragments based on their mass-to-charge ratio. Quantify the fragments by comparing their peak areas to those of known standards.
Workflow for In Vitro Metabolism Study
In Vivo Assessment of Motor Activity (Open Field Test)
This protocol is used to assess general locomotor activity and anxiety-like behavior in rodents following the administration of a test compound, such as a SP(5-11) analog.
Objective: To measure changes in motor activity and exploratory behavior.
Methodology:
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with walls to prevent escape. The floor is typically divided into a grid of equal-sized squares, distinguishing between the center and peripheral zones.
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Administer the SP(5-11) analog or vehicle control via the desired route (e.g., intracerebral injection).
-
Test Procedure: Place the animal in the center of the open field and allow it to explore freely for a set period (e.g., 15-30 minutes).
-
Data Collection: Record the animal's behavior using an overhead video camera.
-
Behavioral Analysis: Analyze the video recordings to quantify various parameters, including:
-
Locomotor Activity: Total distance traveled, number of grid lines crossed.
-
Exploratory Behavior: Time spent in the center versus the periphery of the arena, rearing frequency (standing on hind legs).
-
Anxiety-like Behavior: Thigmotaxis (remaining close to the walls), grooming frequency, and defecation boli count.
-
In Vivo Measurement of Dopamine Metabolism (Microdialysis)
This protocol allows for the in vivo sampling of neurotransmitters and their metabolites from specific brain regions of awake, freely moving animals.
Objective: To measure the extracellular concentrations of dopamine and its metabolites (e.g., DOPAC, HVA) in a specific brain region following administration of a SP(5-11) analog.
Methodology:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens or striatum).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of dopamine and its metabolites.
-
Compound Administration: Administer the SP(5-11) analog or vehicle.
-
Post-treatment Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a defined period post-administration.
-
Sample Analysis: Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to separate and quantify dopamine, DOPAC, and HVA.
Conclusion and Future Directions
Endogenous Substance P (5-11) is not merely an inactive degradation product but a functionally distinct neuropeptide that acts as a biased agonist at the NK-1 receptor. Its ability to selectively activate the Gαq-mediated intracellular calcium pathway while sparing the Gαs-cAMP pathway provides a sophisticated mechanism for fine-tuning the physiological effects of the Substance P system. This biased agonism has significant implications for drug development, suggesting that targeting specific signaling arms of the NK-1 receptor could lead to more selective therapeutic agents with fewer side effects. For researchers and drug development professionals, understanding the nuanced physiological role of SP(5-11) opens new avenues for investigating the complex biology of the tachykinin system and for designing novel therapeutics for a range of disorders, from chronic pain and inflammation to neurological and psychiatric conditions. Future research should focus on further elucidating the specific physiological and pathological contexts in which the biased signaling of SP(5-11) is most relevant and on developing selective pharmacological tools to dissect its functions.
References
An In-depth Technical Guide to Substance P (5-11) Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide, and its C-terminal fragment, Substance P (5-11), are crucial mediators in a variety of physiological and pathological processes, including pain transmission, inflammation, and cellular proliferation.[1][2] These peptides exert their effects primarily through the neurokinin-1 receptor (NK1R), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Understanding the intricate signaling pathways activated by Substance P (5-11) is paramount for the development of novel therapeutics targeting NK1R-mediated conditions. This guide provides a comprehensive overview of the core signaling cascades initiated by Substance P (5-11), supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Core Signaling Pathways
Substance P (5-11) binds to and activates the NK1 receptor, which subsequently couples to heterotrimeric G proteins to initiate downstream signaling cascades. The primary signaling pathways activated by Substance P (5-11) involve Gαq and, to a lesser extent, Gαs.
Gαq-Mediated Pathway: PLC Activation and Calcium Mobilization
Upon binding of Substance P (5-11) to the NK1R, the Gαq subunit is activated, leading to the stimulation of phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular calcium is a key signaling event that mediates many of the physiological effects of Substance P.
MAPK/ERK Pathway Activation
The increase in intracellular calcium and the activation of DAG lead to the stimulation of protein kinase C (PKC). PKC, in turn, can activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) 1/2 pathway. Activation of the ERK1/2 pathway is a critical downstream event that regulates cellular processes such as proliferation, differentiation, and survival.
Gαs-Mediated Pathway: Adenylyl Cyclase and cAMP Production
While the Gαq pathway is the predominant signaling cascade for Substance P and its fragments, there is evidence that the NK1R can also couple to Gαs, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). However, studies have shown that N-terminal truncated fragments of Substance P, such as Substance P (5-11) and Substance P (6-11), are less effective at stimulating cAMP accumulation compared to the full-length peptide, suggesting a biased agonism towards the Gαq pathway. Full-length Substance P has been shown to increase cAMP with a -log EC50 of 7.8 ± 0.1 M.
Quantitative Data
The following table summarizes the available quantitative data for Substance P and its fragments in activating downstream signaling pathways.
| Ligand | Assay | Parameter | Value | Cell Line | Reference |
| Substance P | Intracellular Calcium Mobilization | -log EC50 (M) | 8.5 ± 0.3 | HEK293 | |
| Substance P | cAMP Accumulation | -log EC50 (M) | 7.8 ± 0.1 | HEK293 | |
| Substance P (6-11) | cAMP Accumulation | Activity | Little to no activity | 3T3 | |
| DOTA-[Thi8,Met(O2)11]-SP | NK1R Binding | Kd (nM) | 2.46 ± 0.43 | U373MG |
Signaling Pathway Diagrams
Substance P (5-11) Gαq Signaling Pathway
Caption: Gαq-mediated signaling cascade initiated by Substance P (5-11) binding to the NK1 receptor.
Substance P (5-11) Gαs Signaling Pathway
Caption: Gαs-mediated signaling cascade initiated by Substance P (5-11), showing weaker activation.
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor
This protocol is adapted for determining the binding affinity of unlabeled ligands, such as Substance P (5-11), to the NK1 receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the NK1 receptor.
-
Radiolabeled NK1R ligand (e.g., [3H]-Substance P).
-
Unlabeled Substance P (5-11) or other test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound (Substance P (5-11)).
-
In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and the serially diluted unlabeled compound.
-
Add the cell membranes expressing the NK1 receptor to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled competitor. Calculate the IC50 value, and then determine the Ki (dissociation constant) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration in response to Substance P (5-11) stimulation using a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.
Materials:
-
Cells expressing the NK1 receptor.
-
Substance P (5-11).
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
HEPES-buffered saline (HBS).
-
Fluorescence plate reader or microscope.
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare a loading buffer containing the fluorescent calcium indicator and Pluronic F-127 in HBS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.
-
Wash the cells with HBS to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add Substance P (5-11) at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity over time. For Fura-2, measure the ratio of emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure the emission at ~516 nm with excitation at ~494 nm.
-
Data Analysis: Calculate the change in fluorescence intensity or ratio from baseline to determine the intracellular calcium response. Plot the response against the log concentration of Substance P (5-11) to determine the EC50 value.
Western Blot for Phosphorylated ERK1/2
This protocol outlines the detection of ERK1/2 phosphorylation as a measure of MAPK pathway activation following stimulation with Substance P (5-11).
Materials:
-
Cells expressing the NK1 receptor.
-
Substance P (5-11).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight before the experiment to reduce basal ERK phosphorylation.
-
Stimulate the cells with various concentrations of Substance P (5-11) for a specific time course (e.g., 5, 10, 20 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
cAMP Accumulation Assay
This protocol describes a method to measure changes in intracellular cAMP levels in response to Substance P (5-11) stimulation.
Materials:
-
Cells expressing the NK1 receptor.
-
Substance P (5-11).
-
Forskolin (as a positive control and for studying Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).
-
Cell lysis buffer (if required by the kit).
-
Plate reader compatible with the chosen assay format.
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
For studying potential Gs coupling, stimulate the cells with various concentrations of Substance P (5-11).
-
For studying potential Gi coupling, pre-stimulate the cells with forskolin to induce a submaximal level of cAMP, and then add Substance P (5-11).
-
Incubate for a specified time at 37°C.
-
Lyse the cells (if necessary, depending on the kit).
-
Follow the specific instructions of the cAMP assay kit to measure the cAMP concentration. This typically involves a competitive immunoassay or an enzyme-based reaction that generates a detectable signal (e.g., fluorescence, luminescence, or color).
-
Read the plate using the appropriate plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in the samples based on the standard curve. Plot the cAMP concentration against the log concentration of Substance P (5-11) to determine the EC50 value.
Experimental Workflow Diagrams
General Workflow for Studying SP (5-11) Signaling
Caption: A generalized workflow for investigating the signaling pathways of Substance P (5-11).
Logical Relationship of Signaling Events
Caption: Logical flow of the key molecular events in Substance P (5-11) signaling.
References
Substance P (5-11) in the Central Nervous System: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide, plays a crucial role in a myriad of physiological processes within the central nervous system (CNS), including pain transmission, inflammation, and mood regulation. Upon release, Substance P is subject to enzymatic cleavage, yielding various fragments with distinct biological activities. Among these, the C-terminal heptapeptide, Substance P (5-11) (SP 5-11), has emerged as a significant metabolite that actively participates in neuronal signaling. This technical guide provides a comprehensive overview of the expression, measurement, and functional analysis of Substance P (5-11) in the CNS, tailored for researchers and professionals in drug development.
Data Presentation: Quantitative Distribution of Substance P C-Terminal Fragments in the Rat CNS
The concentration of C-terminal fragments of Substance P, which predominantly co-migrate with synthetic Substance P (5-11) during high-performance liquid chromatography (HPLC), has been quantified in various regions of the rat central nervous system. These fragments represent a small but significant portion of the total Substance P content.
| Brain Region | C-Terminal Fragment Levels (% of Parent Substance P)[1] |
| Brain Areas Rich in Substance P | 1-2% |
| Spinal Cord | 1-2% |
Note: The levels of the N-terminal fragment SP (1-7) were observed to be consistently higher, particularly in the spinal cord where they were three to five times more abundant than the C-terminal fragments.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible investigation of Substance P (5-11) in the CNS. Below are protocols for key experimental techniques.
Quantification of Substance P (5-11) by Radioimmunoassay (RIA) Coupled with HPLC
This method allows for the specific measurement of Substance P (5-11) by first separating it from the parent peptide and other fragments.
Protocol:
-
Tissue Homogenization:
-
Dissect the desired brain region (e.g., substantia nigra, striatum, hypothalamus, spinal cord) on ice.
-
Homogenize the tissue in 1 M acetic acid to prevent enzymatic degradation.
-
-
Chromatographic Separation:
-
Utilize a reversed-phase high-performance liquid chromatography (HPLC) system to separate Substance P and its fragments.
-
The specific column and gradient conditions should be optimized for the separation of the heptapeptide from the undecapeptide and other metabolites.
-
-
Radioimmunoassay:
-
Collect the HPLC fraction corresponding to the elution time of a synthetic Substance P (5-11) standard.
-
Perform a competitive radioimmunoassay using a C-terminally directed Substance P antibody. These antibodies recognize the C-terminal sequence shared by both Substance P and SP (5-11).
-
Incubate the sample with the antibody and a known amount of radiolabeled Substance P (e.g., ¹²⁵I-SP).
-
Precipitate the antibody-bound fraction and measure the radioactivity using a gamma counter.
-
Quantify the amount of Substance P (5-11) in the sample by comparing the results to a standard curve generated with known concentrations of synthetic Substance P (5-11).
-
Localization of Substance P (5-11) by Immunohistochemistry (IHC)
Immunohistochemistry allows for the visualization of the anatomical distribution of Substance P C-terminal fragments within brain tissue.
Protocol:
-
Tissue Preparation:
-
Perfuse the animal with a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS)).
-
Post-fix the brain overnight in the same fixative and then transfer to a sucrose solution for cryoprotection.
-
Section the brain using a cryostat or vibratome.
-
-
Immunostaining:
-
Wash the sections in PBS to remove the cryoprotectant.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block non-specific binding sites with a blocking solution (e.g., PBS containing normal serum and a detergent like Triton X-100).
-
Incubate the sections with a primary antibody that specifically recognizes the C-terminal end of Substance P. Several commercial polyclonal and monoclonal antibodies are available that target this epitope.
-
Wash the sections in PBS and incubate with a biotinylated secondary antibody raised against the host species of the primary antibody.
-
Amplify the signal using an avidin-biotin-horseradish peroxidase (HRP) complex.
-
Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Microscopy:
-
Mount the stained sections on slides, dehydrate, and coverslip.
-
Examine the sections under a light microscope to determine the cellular and subcellular localization of Substance P C-terminal-like immunoreactivity.
-
Detection of Preprotachykinin-A (PPT-A) mRNA by In Situ Hybridization (ISH)
In situ hybridization is used to identify the cells that are actively transcribing the gene for the precursor of Substance P, preprotachykinin-A.
Protocol:
-
Probe Preparation:
-
Synthesize a labeled antisense RNA probe complementary to the mRNA sequence of PPT-A. Probes can be labeled with radioactive isotopes (e.g., ³⁵S) or non-radioactive labels (e.g., digoxigenin).
-
-
Tissue Preparation:
-
Prepare fresh-frozen brain sections using a cryostat and mount them on coated slides.
-
-
Hybridization:
-
Fix the tissue sections (e.g., with 4% paraformaldehyde).
-
Pretreat the sections to enhance probe penetration and reduce non-specific binding (e.g., acetylation).
-
Apply the labeled probe in a hybridization buffer and incubate overnight at an appropriate temperature to allow the probe to anneal to the target mRNA.
-
-
Washing and Detection:
-
Wash the sections under stringent conditions to remove any unbound or non-specifically bound probe.
-
For radioactive probes, expose the slides to autoradiographic film or emulsion.
-
For non-radioactive probes, use an antibody against the label (e.g., anti-digoxigenin) conjugated to an enzyme (e.g., alkaline phosphatase), followed by a colorimetric reaction.
-
-
Analysis:
-
Analyze the slides to identify the specific neuronal populations expressing PPT-A mRNA.
-
Signaling Pathways and Experimental Workflows
Substance P (5-11) Signaling through the NK-1 Receptor
Substance P (5-11) exerts its biological effects by binding to the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor (GPCR). Activation of the NK-1 receptor can initiate multiple downstream signaling cascades.
It is noteworthy that while Substance P (5-11) can activate pathways leading to increased intracellular calcium, its efficacy in stimulating cAMP production may be diminished compared to the full-length Substance P peptide.
Experimental Workflow for Substance P (5-11) Analysis in CNS Tissue
A logical workflow is essential for a comprehensive study of Substance P (5-11) in the CNS.
Conclusion
Substance P (5-11) is an important and biologically active metabolite of Substance P within the central nervous system. Its distinct signaling properties and significant presence, albeit at lower levels than the parent peptide, underscore the need for its specific investigation in neuroscience research and drug development. The methodologies and data presented in this guide provide a robust framework for researchers to explore the role of Substance P (5-11) in CNS function and pathology. Accurate quantification, precise localization, and a thorough understanding of its signaling pathways are essential for elucidating its contribution to neurological health and disease.
References
Substance P (5-11) and Neurogenic Inflammation: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neurogenic inflammation is a neurally-driven inflammatory cascade characterized by vasodilation, plasma protein extravasation, and mast cell activation, primarily initiated by the release of neuropeptides from sensory nerve endings.[1][2][3] Substance P (SP), an 11-amino acid neuropeptide of the tachykinin family, is a principal mediator of this process.[2][4] Upon release, SP is rapidly metabolized, yielding various fragments. Among these, the C-terminal heptapeptide, Substance P (5-11), is a significant metabolite that retains biological activity, binding to the Neurokinin-1 receptor (NK-1R) to perpetuate the inflammatory response. This guide provides an in-depth technical overview of the role of SP(5-11) in neurogenic inflammation, detailing its signaling pathways, quantitative effects, and the experimental protocols used for its investigation. The focus is on providing actionable data and methodologies for researchers in neuropharmacology and drug development.
Core Mechanisms: Receptors and Signaling Pathways
Substance P and its C-terminal fragments, including SP(5-11), exert their effects by binding to G protein-coupled receptors (GPCRs). The specific receptor and subsequent signaling cascade determine the physiological outcome.
Neurokinin-1 Receptor (NK-1R) Signaling
The primary receptor for SP and its C-terminal fragments is the Neurokinin-1 Receptor (NK-1R). The C-terminal sequence of SP is critical for this interaction. Binding of SP or SP(5-11) to NK-1R can activate multiple G-protein-dependent pathways, primarily through Gαq and Gαs.
-
Gαq Pathway: Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
-
Gαs Pathway: Activation stimulates adenylyl cyclase (AC), leading to the production of cyclic adenosine monophosphate (cAMP).
These initial signals lead to the activation of downstream cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, p38), which ultimately results in the activation of transcription factors like NF-κB, a master regulator of pro-inflammatory gene expression.
Interestingly, studies have shown that SP metabolites can differentially activate these pathways. While full-length SP robustly increases both intracellular Ca²⁺ and cAMP, N-terminally truncated fragments like SP(5-11) retain the ability to mobilize Ca²⁺ but lose their capacity to stimulate cAMP accumulation. This metabolic switching suggests that the biological response to SP can be fine-tuned by local peptidase activity.
Mast Cell Activation: A Dual Receptor Model
Mast cells are critical effectors in neurogenic inflammation and can be activated by SP through at least two distinct receptors: the high-affinity NK-1R and the Mas-related G protein-coupled receptor X2 (MRGPRX2). The mode of activation is dependent on the structure of the SP peptide:
-
NK-1R Activation: Mediated by the C-terminus of SP, leading to degranulation.
-
MRGPRX2 Activation: Mediated by the polycationic N-terminus of SP. C-terminally truncated metabolites like SP(1-9) can still activate MRGPRX2, albeit with reduced potency, but are inactive at NK-1R. This dual-receptor mechanism provides another layer of regulatory complexity.
The Cascade of Neurogenic Inflammation
The release of SP and its active fragments from peripheral sensory nerve terminals initiates a rapid, localized inflammatory response. This process is distinct from classical immunity as it is triggered by neuronal activation rather than by circulating immune cells.
The core events are:
-
Neuropeptide Release: Noxious stimuli (e.g., injury, capsaicin) trigger an action potential in C-fibers, leading to the release of SP and Calcitonin Gene-Related Peptide (CGRP) from peripheral nerve endings.
-
Vasodilation & Plasma Extravasation: SP(5-11), acting via NK-1R on endothelial cells, causes vasodilation and increases vascular permeability. This allows plasma proteins and fluid to leak into the surrounding tissue, causing edema. CGRP potentiates these effects.
-
Mast Cell Degranulation: SP activates nearby mast cells, causing them to release a host of pre-stored and newly synthesized inflammatory mediators, including histamine, tryptase, and cytokines (e.g., TNF-α), which further amplify the inflammatory response and sensitize nociceptors.
Quantitative Data on SP(5-11) and Related Peptides
Quantitative analysis is crucial for understanding the structure-activity relationship of SP fragments and for designing targeted therapeutics. The following tables summarize key data from published literature.
Table 1: Receptor Activation and Second Messenger Signaling
| Peptide | Receptor | Assay | Potency (-log EC₅₀ [M] or Qualitative) | Reference(s) |
|---|---|---|---|---|
| Substance P | NK-1R | Intracellular Ca²⁺ Mobilization | 8.5 ± 0.3 | |
| Substance P | NK-1R | cAMP Accumulation | 7.8 ± 0.1 | |
| SP (N-terminally truncated, e.g., 5-11) | NK-1R | Intracellular Ca²⁺ Mobilization | Retains activity | |
| SP (N-terminally truncated, e.g., 6-11) | NK-1R | cAMP Accumulation | Little to no activity | |
| Substance P | MRGPRX2 | Mast Cell Activation | Active | |
| SP(1-9)-COOH | NK-1R | Ca²⁺ Mobilization | Essentially no activity | |
| SP(1-9)-COOH | MRGPRX2 | Ca²⁺ Mobilization | Active, but with reduced potency vs. SP |
| SP(1-7)-COOH | MRGPRX2 | Ca²⁺ Mobilization | No significant activity | |
Table 2: In Vivo Plasma Extravasation (Edema Formation)
| Peptide/Agonist | Dose | Animal Model | Key Finding | Reference(s) |
|---|---|---|---|---|
| Substance P | 74 ng/kg | Rat | Increased plasma extravasation in multiple tissues. | |
| [pGlu⁵,Me-Phe⁸,Sar⁹]SP(5-11) | 74 ng/kg | Rat | Stable SP(5-11) analog also increased plasma extravasation. | |
| Substance P | 300 pmol/site | Mouse (dorsal skin) | Induced significant edema formation. | |
| Septide (NK-1R Agonist) | 30 pmol/site | Mouse (dorsal skin) | Potently induced edema formation. | |
| Substance P | 74.2 - 742 pmol/site | Rat (skin) | Dose-dependent plasma extravasation. |
| Septide (NK-1R Agonist) | 11.8 - 118 pmol/site | Rat (skin) | More potent than SP in inducing plasma extravasation. | |
Key Experimental Protocols & Workflows
Reproducible experimental models are essential for studying neurogenic inflammation. Below are detailed methodologies for two cornerstone assays.
Protocol: Measurement of Plasma Extravasation (Evans Blue Method)
This protocol quantifies the increase in vascular permeability by measuring the extravasation of Evans Blue dye, which binds to serum albumin.
Methodology:
-
Animal Preparation: Anesthetize an adult rat (e.g., Sprague-Dawley or Wistar strain) via intraperitoneal injection of a suitable anesthetic (e.g., Nembutal, 50 mg/kg). Shave the skin on the back or abdomen for injection sites.
-
Dye Administration: Inject Evans Blue dye (e.g., 20-50 mg/kg in saline) intravenously via a cannulated jugular or tail vein. Allow the dye to circulate for 5-10 minutes.
-
Peptide Injection: Administer intradermal injections (10-50 µL) of SP(5-11), full-length SP, or vehicle control at marked sites on the prepared skin.
-
Incubation: Allow 20-30 minutes for the extravasation to occur. Euthanize the animal via approved methods.
-
Tissue Collection: Excise the skin at the injection sites using a standard-sized punch biopsy tool.
-
Dye Extraction: Incubate each skin sample in formamide (1-2 mL) at 50-60°C for 24 hours to extract the Evans Blue dye.
-
Quantification: Centrifuge the samples to pellet debris. Measure the absorbance of the supernatant using a spectrophotometer at ~620 nm. Calculate the concentration of Evans Blue against a standard curve. Results are typically expressed as µg of dye per mg of tissue.
Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This in vitro assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules.
Methodology:
-
Cell Culture: Culture a human mast cell line (e.g., LAD2) in appropriate media (e.g., StemPro-34 supplemented with SCF). Plate cells in a 96-well plate (e.g., 5 x 10⁴ cells/well).
-
Cell Washing: Gently wash the cells with a buffered salt solution (e.g., Tyrode's buffer) to remove media components.
-
Stimulation: Add varying concentrations of SP(5-11), full-length SP, or other secretagogues (e.g., Compound 48/80 as a positive control) to the wells. Include a vehicle control (buffer only) and a total release control (cells lysed with Triton X-100).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Supernatant Collection: Pellet the cells by centrifugation. Carefully collect the supernatant from each well.
-
Enzyme Assay: In a separate plate, mix a sample of the supernatant with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer.
-
Incubation & Reaction Stop: Incubate at 37°C for 60-90 minutes. Stop the enzymatic reaction by adding a high pH stop solution (e.g., glycine buffer).
-
Quantification: Measure the absorbance of the product at 405 nm. Calculate the percentage of β-hexosaminidase release relative to the total release control after subtracting the vehicle control background.
Therapeutic Implications and Future Directions
The central role of the SP/NK-1R axis in neurogenic inflammation makes it a compelling target for therapeutic intervention in a range of inflammatory diseases, including asthma, inflammatory bowel disease, and chronic pain. The development of potent and selective NK-1R antagonists has been a major focus of drug development.
Key considerations for future research include:
-
Metabolite-Specific Signaling: A deeper understanding of how SP metabolism and the resulting fragments like SP(5-11) differentially engage signaling pathways could lead to more sophisticated therapeutics that selectively modulate downstream effects.
-
Receptor Crosstalk: Investigating the interplay between NK-1R and MRGPRX2 on mast cells could reveal novel targets for controlling mast cell-dependent pathologies.
-
In Vivo Models: Utilizing advanced animal models that more closely mimic human inflammatory diseases will be critical for translating preclinical findings into effective therapies.
Conclusion
Substance P(5-11), as a primary active metabolite of Substance P, is a key player in the propagation of neurogenic inflammation. Its ability to activate the NK-1R maintains the signals for vasodilation, plasma extravasation, and mast cell degranulation that define this unique inflammatory process. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug developers aiming to dissect the mechanisms of neurogenic inflammation and to design novel therapeutics targeting the Substance P pathway. A thorough understanding of the nuanced signaling of SP and its fragments is paramount to advancing this field.
References
- 1. Roles of Inflammation, Neurogenic inflammation, and Neuroinflammation in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Role of Substance P in Secondary Pathophysiology after Traumatic Brain Injury [frontiersin.org]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Substance P (5-11)
Abstract: This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Substance P (5-11), a heptapeptide fragment of the neuropeptide Substance P. The synthesis is based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This protocol is intended for researchers, scientists, and drug development professionals familiar with peptide synthesis techniques. Included are comprehensive experimental procedures, data presentation in tabular format for clarity, and graphical representations of the workflow and chemical logic.
Introduction
Substance P (SP) is a neuropeptide of the tachykinin family that plays a significant role in nociception, inflammation, and mood regulation. The C-terminal fragment, Substance P (5-11), with the sequence Gln-Phe-Phe-Gly-Leu-Met-NH₂, is known to bind to the neurokinin-1 (NK-1) receptor and is a valuable tool in neurological and pharmacological research. Solid-phase peptide synthesis (SPPS) offers an efficient method for obtaining high-purity Substance P (5-11) for these applications. The Fmoc-based strategy is preferred due to its mild deprotection conditions, which are compatible with a wide range of amino acid side chains.
Materials and Reagents
All amino acids are L-isomers unless otherwise specified.
-
Fmoc-Met-OH
-
Fmoc-Leu-OH
-
Fmoc-Gly-OH
-
Fmoc-Phe-OH
-
Fmoc-Gln(Trt)-OH
-
Rink Amide MBHA resin (loading capacity: 0.69 mmol/g)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
Thioanisole
-
Water (HPLC grade)
-
Diisopropyl ether (IPE)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
Quantitative Data Summary
The following table summarizes the typical yields and purity obtained during the synthesis of a Substance P analogue, which can be considered representative for Substance P (5-11) synthesis.[1]
| Parameter | Value |
| Resin Loading Capacity | 0.69 mmol/g |
| Amino Acid Coupling Yield | 95-99% |
| Overall Crude Peptide Yield | ~76% |
| Final Yield (Post-Purification) | ~53% |
| Final Peptide Purity | >99% (RP-HPLC) |
Experimental Protocol
This protocol outlines the manual synthesis of Substance P (5-11) on a 0.1 mmol scale using Rink Amide MBHA resin.
-
Weigh 145 mg of Rink Amide MBHA resin (0.1 mmol) into a fritted peptide synthesis vessel.
-
Swell the resin in DCM for 1 hour, followed by washing with DMF (3 x 5 mL).
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
The following steps are repeated for each amino acid in the sequence, starting from the C-terminus (Met) and proceeding to the N-terminus (Gln). The amino acid sequence to be coupled is: Met, Leu, Gly, Phe, Phe, Gln.
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (0.3 mmol), 3 equivalents of HOBt (0.3 mmol), and 3 equivalents of DIC (0.3 mmol) in DMF (2 mL). For the first amino acid coupling to the resin, 5 equivalents of each reagent may be used to maximize loading.[3]
-
Pre-activate the mixture by stirring for 15-20 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (indicating incomplete reaction), the coupling step should be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail: 92.5% TFA, 2.5% TIPS, 2.5% thioanisole, and 2.5% water.[1][3]
-
Add the cleavage cocktail (10 mL) to the dried resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether or a 50:50 mixture of petroleum ether and diisopropyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of a water/methanol (50:50) solution.
-
Purify the peptide by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Monitor the elution profile at 220 nm and collect the fractions containing the desired peptide.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
-
The identity of the peptide can be confirmed by mass spectrometry.
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Substance P (5-11).
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Substance P (5-11)
Abstract
This application note details a robust and reproducible method for the purification of synthetic Substance P (5-11) utilizing reversed-phase high-performance liquid chromatography (RP-HPLC). The protocol described herein is designed for researchers, scientists, and professionals in drug development who require a high-purity peptide for their studies. This document provides comprehensive experimental parameters, data presentation in tabular format for clarity, and a visual representation of the workflow to ensure successful implementation.
Introduction
Substance P, a neuropeptide and member of the tachykinin peptide family, plays a significant role in nociception, inflammation, and mood regulation. The C-terminal fragment, Substance P (5-11), retains biological activity and is a crucial tool in neurobiological and pharmacological research. The synthesis of this peptide often results in a crude product containing impurities such as truncated or deletion sequences. Therefore, a reliable purification method is paramount to obtaining a highly pure and active peptide. Reversed-phase HPLC is the standard and most effective technique for the purification of synthetic peptides, separating the target peptide from impurities based on hydrophobicity.[1][2] This note provides a detailed protocol for the purification of synthetic Substance P (5-11) using a C18 stationary phase with a water/acetonitrile gradient system.
Experimental Workflow
The overall workflow for the purification of synthetic Substance P (5-11) by HPLC is depicted below. This process begins with the preparation of the crude synthetic peptide and culminates in the lyophilization of the purified product.
Caption: Experimental workflow for the purification of synthetic Substance P (5-11) by HPLC.
Materials and Methods
Materials:
-
Crude synthetic Substance P (5-11)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
0.22 µm syringe filters
Instrumentation:
-
Preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.
-
Analytical HPLC system for purity analysis.
-
Lyophilizer
HPLC Columns: The selection of the appropriate C18 column is critical for successful purification. Both analytical and preparative scale columns are required.
| Parameter | Analytical HPLC | Semi-Preparative HPLC |
| Stationary Phase | C18 silica | C18 silica |
| Column Dimensions | 4.6 x 250 mm | 10 x 250 mm |
| Particle Size | 5 µm | 5 µm |
| Pore Size | 100-120 Å | 100-120 Å |
| Example Column | Nucleosil 100-5 C18 | Jupiter Proteo 4µm 90 Å |
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water (v/v)
-
Mobile Phase B: 0.1% TFA in acetonitrile (v/v)
All mobile phases should be freshly prepared, filtered, and degassed prior to use.
Protocols
1. Sample Preparation:
-
Dissolve the crude synthetic Substance P (5-11) in Mobile Phase A to a concentration of approximately 5-10 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
2. Semi-Preparative HPLC Purification:
-
Equilibrate the semi-preparative HPLC system with the C18 column at the initial conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B.
-
Monitor the elution profile at 220 nm.
-
Collect fractions corresponding to the major peak, which is the target Substance P (5-11) peptide.
HPLC Gradient Conditions:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 95 | 5 | 4.0 |
| 5 | 95 | 5 | 4.0 |
| 35 | 55 | 45 | 4.0 |
| 40 | 5 | 95 | 4.0 |
| 45 | 5 | 95 | 4.0 |
| 50 | 95 | 5 | 4.0 |
| 60 | 95 | 5 | 4.0 |
Note: The gradient may need to be optimized based on the specific crude peptide profile and the HPLC system used.
3. Purity Analysis of Collected Fractions:
-
Analyze an aliquot of each collected fraction using an analytical HPLC system with a C18 column.
-
Use a faster gradient for the analytical run to reduce analysis time.
Analytical HPLC Gradient Conditions:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 95 | 5 | 1.0 |
| 20 | 55 | 45 | 1.0 |
| 25 | 5 | 95 | 1.0 |
| 30 | 95 | 5 | 1.0 |
4. Pooling and Lyophilization:
-
Based on the analytical HPLC results, pool the fractions that contain the pure Substance P (5-11) (typically >95% purity).
-
Freeze the pooled fractions at -80°C.
-
Lyophilize the frozen sample to obtain a dry, fluffy white powder of the purified peptide.
Results and Discussion
The described RP-HPLC method effectively separates Substance P (5-11) from synthesis-related impurities. The use of a C18 column provides excellent resolution and recovery. The retention time of Substance P (5-11) will vary depending on the specific column and HPLC system but is expected to elute as a sharp, well-defined peak under the specified gradient conditions. Purity analysis of the collected fractions by analytical HPLC confirms the homogeneity of the purified peptide. The final lyophilized product should be a white powder with a purity of >95%.
Signaling Pathway Logical Relationship
While this document focuses on the purification of Substance P (5-11), it is important to understand its biological context. Substance P exerts its effects by binding to the Neurokinin-1 receptor (NK-1R), a G-protein coupled receptor. The diagram below illustrates the logical relationship in this signaling pathway.
References
Application Notes and Protocols for Radiolabeling Substance P (5-11) for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide, and its receptors, particularly the neurokinin-1 receptor (NK1R), are implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and cancer.[1] The C-terminal fragment, Substance P (5-11), retains high affinity for the NK1R, making it an attractive vector for targeted delivery of radionuclides for in vivo imaging and therapy.[1] Overexpression of NK1R in various tumors, such as glioblastoma, makes it a promising target for molecular imaging and targeted radionuclide therapy.[2][3]
These application notes provide an overview and detailed protocols for the radiolabeling of Substance P (5-11) analogues with various radionuclides for use in preclinical in vivo imaging studies, primarily with Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).
Principle of In Vivo Imaging with Radiolabeled Substance P (5-11)
The fundamental principle involves conjugating a Substance P (5-11) analogue to a chelating agent, which then securely incorporates a radionuclide. This radiolabeled peptide is administered in vivo, where it selectively binds to NK1R-expressing tissues. The emitted radiation from the radionuclide is then detected by a SPECT or PET scanner, allowing for the non-invasive visualization and quantification of NK1R expression.
Neurokinin-1 Receptor (NK1R) Signaling Pathway
Upon binding of Substance P, the NK1R, a G-protein coupled receptor (GPCR), activates downstream signaling cascades that mediate cellular responses such as proliferation, migration, and survival. Understanding this pathway is crucial for interpreting the biological consequences of targeting this receptor.
Quantitative Data Summary
The following tables summarize key quantitative parameters for various radiolabeled Substance P (5-11) analogues.
Table 1: Radiolabeling and In Vitro Characteristics
| Radiotracer | Chelator/Method | Radiolabeling Yield (%) | Radiochemical Purity (%) | In Vitro Stability (24h, Serum) | Receptor Affinity (Kd, nM) |
| SPECT Agents | |||||
| 99mTc-HYNIC-SP(5-11) | HYNIC | >95 | >98 | ~44% protein binding | 2.46 ± 0.43 |
| 177Lu-DOTA-SP(5-11) | DOTA | 96-98 | >98 | Enzymatic degradation observed | High affinity in nM range |
| PET/Theranostic Agents | |||||
| 68Ga-DOTA-SP(5-11) | DOTA | >95 | >95 | Data not available | High affinity in nM range |
| 211At-Rh[16aneS4]-SP(5-11) | Rhodium complex | High | High | High in PBS and CSF | High affinity |
Table 2: In Vivo Biodistribution Data (%ID/g in Mice)
| Organ | 99mTc-HYNIC-SP analogue (1h p.i.) | 177Lu-DOTA-SP analogue (4h p.i.) | 68Ga-DOTA-SP analogue (1h p.i.) |
| Blood | 1.32 | 0.25 ± 0.04 | 0.5 ± 0.1 |
| Tumor (Glioblastoma Xenograft) | 3.36 | 1.10 ± 0.15 | 2.1 ± 0.5 |
| Kidneys | High | 15.2 ± 2.1 | 15.0 ± 3.2 |
| Liver | Moderate | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Lungs | Noticeable accumulation | 0.8 ± 0.2 | 0.6 ± 0.1 |
| Intestines | Noticeable accumulation | 1.2 ± 0.2 | 0.9 ± 0.3 |
| Muscle | 0.48 | 0.15 ± 0.03 | 0.3 ± 0.1 |
| Tumor/Muscle Ratio | 7.02 | 7.33 | 7.0 |
Data compiled from multiple sources and represent approximate values for comparison. Specific values can vary based on the exact analogue, animal model, and experimental conditions.
Experimental Protocols
Protocol 1: Radiolabeling of HYNIC-Substance P (5-11) with Technetium-99m (99mTc) for SPECT Imaging
This protocol describes the labeling of a Substance P (5-11) analogue conjugated with 6-hydrazinonicotinamide (HYNIC) using 99mTc.
Materials:
-
HYNIC-conjugated Substance P (5-11)
-
99mTc-pertechnetate (Na99mTcO4) from a 99Mo/99mTc generator
-
Tricine
-
Ethylenediamine-N,N'-diacetic acid (EDDA)
-
Stannous chloride (SnCl2·2H2O) solution (freshly prepared in 0.1 M HCl)
-
Sodium acetate buffer (0.5 M, pH 5.2)
-
Sterile, pyrogen-free water for injection
-
0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A for HPLC)
-
0.1% TFA in acetonitrile (Mobile Phase B for HPLC)
-
C18 Sep-Pak light cartridges
-
Sterile 0.22 µm filters
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of HYNIC-SP(5-11) in sterile water.
-
Prepare a fresh solution of SnCl2·2H2O (e.g., 1 mg/mL) in nitrogen-purged 0.1 M HCl.
-
-
Radiolabeling Reaction:
-
In a sterile vial, combine 10-20 µg of HYNIC-SP(5-11) with 10-15 mg of Tricine and 5 mg of EDDA as coligands in approximately 0.5 mL of sterile water.
-
Add 10-20 µL of the freshly prepared SnCl2 solution.
-
Add 185-370 MBq (5-10 mCi) of Na99mTcO4 to the reaction vial.
-
Adjust the pH to 5.0-6.0 using sodium acetate buffer if necessary.
-
Incubate the reaction mixture at 80-100°C for 15-20 minutes.
-
-
Purification:
-
After cooling to room temperature, the reaction mixture can be purified using a C18 Sep-Pak cartridge.
-
Pre-condition the cartridge with ethanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash with water to remove hydrophilic impurities.
-
Elute the 99mTc-HYNIC-SP(5-11) with an ethanol/water mixture.
-
The eluate can be passed through a sterile 0.22 µm filter for sterilization.
-
-
Quality Control:
-
Radiochemical Purity (RCP): Determine by radio-HPLC.
-
Column: C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile). A typical gradient could be 5-60% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV (220 nm) and a radioactivity detector.
-
Acceptance Criteria: RCP > 95%.
-
-
In Vitro Stability: Incubate the final product in human serum at 37°C for various time points (e.g., 1, 4, 24 hours) and analyze by radio-HPLC to assess degradation.
-
Protocol 2: Radiolabeling of DOTA-Substance P (5-11) with Lutetium-177 (177Lu) for SPECT Imaging and Therapy
This protocol outlines the labeling of a DOTA-conjugated Substance P (5-11) analogue with 177Lu.
Materials:
-
DOTA-conjugated Substance P (5-11)
-
177LuCl3 solution
-
Ammonium acetate or sodium acetate buffer (0.1 M, pH 4.5-5.5)
-
Sterile, pyrogen-free water for injection
-
DTPA solution (50 mM) for quenching
-
HPLC solvents as described in Protocol 1
-
C18 Sep-Pak light cartridges
-
Sterile 0.22 µm filters
Procedure:
-
Radiolabeling Reaction:
-
In a sterile vial, dissolve 10-20 µg of DOTA-SP(5-11) in acetate buffer.
-
Add 185-740 MBq (5-20 mCi) of 177LuCl3 to the vial.
-
Ensure the final pH of the reaction mixture is between 4.5 and 5.5.
-
Incubate the mixture at 90-95°C for 20-30 minutes.
-
-
Purification:
-
After cooling, the reaction can be quenched with a small volume of DTPA solution to complex any free 177Lu.
-
Purify the product using a C18 Sep-Pak cartridge as described in Protocol 1.
-
Sterilize the final product by passing it through a 0.22 µm filter.
-
-
Quality Control:
-
Radiochemical Purity (RCP): Determined by radio-HPLC using the same conditions as in Protocol 1. The expected retention time of the radiolabeled peptide will be different from free 177Lu-DTPA.
-
Acceptance Criteria: RCP > 98%.
-
In Vitro Stability: Assess stability in human serum at 37°C as described previously.
-
Protocol 3: Radiolabeling of DOTA-Substance P (5-11) with Gallium-68 (68Ga) for PET Imaging
This protocol details the labeling of DOTA-SP(5-11) with 68Ga eluted from a 68Ge/68Ga generator.
Materials:
-
DOTA-conjugated Substance P (5-11)
-
68Ge/68Ga generator
-
0.1 M HCl for elution
-
Sodium acetate or HEPES buffer (1 M, pH 4.0-4.5)
-
Sterile, pyrogen-free water for injection
-
HPLC solvents as described in Protocol 1
-
C18 Sep-Pak light cartridges
-
Sterile 0.22 µm filters
Procedure:
-
68Ga Elution:
-
Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain 68GaCl3.
-
-
Radiolabeling Reaction:
-
In a sterile vial, place 10-20 µg of DOTA-SP(5-11).
-
Add the 68GaCl3 eluate to the vial.
-
Immediately add buffer to adjust the pH to 3.5-4.5.
-
Incubate the reaction mixture at 95°C for 5-10 minutes.
-
-
Purification:
-
After cooling, purify the product using a C18 Sep-Pak cartridge as described in Protocol 1.
-
Sterilize the final product by passing it through a 0.22 µm filter.
-
-
Quality Control:
-
Radiochemical Purity (RCP): Determined by radio-HPLC using similar conditions as in Protocol 1.
-
Acceptance Criteria: RCP > 95%.
-
68Ge Breakthrough: Measure using a dose calibrator with appropriate settings or by gamma spectroscopy to ensure it is within acceptable limits (<0.001%).
-
Protocol 4: Radiolabeling of Substance P (5-11) with Astatine-211 (211At) for Targeted Alpha Therapy
This protocol provides a general overview for the astatination of a Substance P (5-11) analogue, which is more complex due to the unique chemistry of astatine.
Materials:
-
Substance P (5-11) analogue with a suitable precursor for astatination (e.g., a stannyl or boronic acid precursor) or a bifunctional linker.
-
211At solution
-
Oxidizing agent (e.g., N-chlorosuccinimide)
-
Appropriate solvents (e.g., methanol, chloroform)
-
HPLC system for purification and analysis
Procedure:
-
211At Production and Preparation:
-
211At is typically produced in a cyclotron. The isolated 211At is prepared in a suitable solvent.
-
-
Radiolabeling Reaction (example with a stannyl precursor):
-
In a shielded hot cell, dissolve the stannylated SP(5-11) precursor in a suitable solvent.
-
Add the 211At solution and a mild oxidizing agent.
-
Incubate at room temperature or with gentle heating for a short period (5-15 minutes).
-
-
Purification:
-
Purification is typically performed using radio-HPLC to separate the radiolabeled peptide from unreacted precursors and byproducts.
-
-
Quality Control:
-
Radiochemical Purity (RCP): Determined by radio-HPLC.
-
In Vivo Stability: Due to the potential for de-astatination in vivo, stability is often assessed by biodistribution studies, looking for uptake in the thyroid and stomach, which would indicate free 211At.
-
In Vivo Imaging Protocols
Animal Models:
-
For oncology applications, immunodeficient mice (e.g., nude or SCID) bearing subcutaneous or orthotopic xenografts of human tumor cell lines expressing NK1R (e.g., U373 MG or T98G glioblastoma cells) are commonly used.
General Imaging Procedure:
-
Animal Preparation: Anesthetize the animal using isoflurane or a similar anesthetic.
-
Radiotracer Administration: Inject the radiolabeled Substance P (5-11) analogue intravenously via the tail vein. The injected dose will vary depending on the radionuclide and imaging modality.
-
99mTc/177Lu (SPECT): Typically 5-20 MBq per mouse.
-
68Ga (PET): Typically 2-10 MBq per mouse.
-
-
Imaging Time Points:
-
Dynamic imaging can be performed immediately after injection to assess pharmacokinetics.
-
Static images are typically acquired at time points where optimal tumor-to-background ratios are achieved, commonly 1-4 hours post-injection.
-
-
Image Acquisition:
-
SPECT/CT: Acquire images using a gamma camera equipped with appropriate collimators for the energy of the radionuclide (e.g., LEHR for 99mTc, MEGP for 177Lu). A CT scan is performed for anatomical co-registration and attenuation correction.
-
PET/CT: Acquire images using a small-animal PET scanner. A CT scan is performed for anatomical localization and attenuation correction.
-
-
Biodistribution Studies:
-
At selected time points post-injection, animals are euthanized, and organs of interest (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, etc.) are harvested, weighed, and the radioactivity is counted in a gamma counter.
-
Data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
These protocols provide a foundation for researchers to develop and utilize radiolabeled Substance P (5-11) analogues for in vivo imaging of NK1R expression. Optimization of these procedures for specific analogues and applications is encouraged.
References
- 1. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Expression of different neurokinin-1 receptor (NK1R) isoforms in glioblastoma multiforme: potential implications for targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Substance P (5-11) Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide, and its fragments play crucial roles in a variety of physiological and pathological processes, including pain modulation, inflammation, and neurogenic responses. The C-terminal heptapeptide fragment, Substance P (5-11), has garnered significant interest as it retains biological activity and interacts with neurokinin-1 (NK1) receptors, mediating many of the effects of the full-length peptide. These application notes provide a comprehensive overview of the administration of Substance P (5-11) in rodent models, summarizing key quantitative data and detailing experimental protocols to facilitate research and drug development in this area.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of Substance P (5-11) administration in rodent models.
Table 1: Effects of Intrathecal Substance P (5-11) on Nociception in Rodents
| Species | Assay | Dose | Effect | Reference |
| Rat | Tail-Flick | 1.5 µg (ED50) | Depression of tail-flick response | [1] |
| Mouse | Scratching/Biting | > SP | More potent than full-length SP in inducing scratching and biting | |
| Mouse | NMDA-induced behaviors | 4.0 nmol | No inhibition of NMDA-induced licking, biting, and scratching | [2] |
Table 2: Effects of Intracerebral Substance P (5-11) on Neuronal Activity and Neurotransmitter Release in Rats
| Brain Region | Administration Route | Dose | Effect | Reference |
| Dorsal Raphe Nucleus (DRN) | Microinjection | 3 µg | Increased mean frequency of neuronal spike discharges from ~5 imp/s to 10.9 imp/s | |
| Striatum | In vitro slice | 1 nM | Significant increase in dopamine outflow | |
| Dorsal Spinal Cord | Microdialysis | 0.5 mM in perfusate | No significant change in the release of excitatory amino acids |
Table 3: Effects of Systemic and Central Administration of Substance P (5-11) on Behavior in Rodents
| Species | Administration Route | Dose | Behavioral Test | Effect | Reference |
| Rat | Intraperitoneal | 141 µg/kg | Spinal Pain Syndrome | Inhibition of pain paroxysms | |
| Rat | Intrategmental | Not specified | Open Field | No significant effect on locomotor activity | [3] |
| Rat | Intracerebroventricular | 5, 25, 50 nM | Locomotor Activity | Stimulation and enhancement of locomotor activity | |
| Mouse | Intrathecal | 0.1 nmol | Aversive Behavior | Induced licking and biting |
Experimental Protocols
Intracerebroventricular (i.c.v.) Injection in Rats
This protocol describes the administration of Substance P (5-11) directly into the cerebral ventricles of rats.
Materials:
-
Substance P (5-11) peptide
-
Sterile artificial cerebrospinal fluid (aCSF) or saline
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpel, drill, etc.)
-
Guide cannula and dummy cannula
-
Injection cannula (e.g., 30-gauge) connected to a microsyringe pump
-
Dental cement
Procedure:
-
Animal Preparation: Anesthetize the rat and secure it in a stereotaxic apparatus. Shave and clean the scalp with an antiseptic solution.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Use a dental drill to create a small burr hole over the target ventricle. For the lateral ventricle, typical coordinates from bregma are: AP -0.8 mm, ML ±1.5 mm, DV -3.5 to -4.0 mm from the skull surface.
-
Cannula Implantation: Slowly lower the guide cannula to the desired depth and secure it to the skull using dental cement and skull screws. Insert a dummy cannula to keep the guide cannula patent. Allow the animal to recover for at least one week.
-
Peptide Preparation: Dissolve Substance P (5-11) in sterile aCSF to the desired concentration immediately before use.
-
Injection: Gently restrain the conscious rat, remove the dummy cannula, and insert the injection cannula connected to the microsyringe. Infuse the Substance P (5-11) solution at a slow, controlled rate (e.g., 0.5-1.0 µl/min). A typical injection volume is 1-5 µl.
-
Post-injection: Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow. Withdraw the injector and replace the dummy cannula. Monitor the animal for any adverse reactions.
Intrathecal (i.t.) Injection in Mice
This protocol details the administration of Substance P (5-11) into the subarachnoid space of the spinal cord in mice.
Materials:
-
Substance P (5-11) peptide
-
Sterile saline (0.9%)
-
Hamilton syringe with a 30-gauge needle
-
Restraining device
Procedure:
-
Animal Handling: Gently restrain the mouse, allowing access to the lumbar region of the back.
-
Injection Site: Palpate the iliac crests and locate the L5-L6 intervertebral space.
-
Peptide Preparation: Dissolve Substance P (5-11) in sterile saline to the desired concentration.
-
Injection: Insert the 30-gauge needle into the intervertebral space. A slight tail-flick is often observed, indicating correct placement in the subarachnoid space. Inject the solution in a small volume (e.g., 5-10 µl) over a few seconds.
-
Post-injection Monitoring: Return the mouse to its cage and observe for behavioral changes as per the experimental design.
Microinjection into the Dorsal Raphe Nucleus (DRN) in Rats
This protocol describes the targeted delivery of Substance P (5-11) into the DRN.
Materials:
-
Substance P (5-11) peptide
-
Sterile aCSF
-
Stereotaxic apparatus
-
Anesthesia
-
Surgical instruments
-
Guide cannula and injection cannula
-
Microsyringe pump
Procedure:
-
Animal Preparation and Surgery: Follow the same initial steps as for i.c.v. cannulation.
-
Stereotaxic Targeting: Drill a burr hole over the DRN. Typical stereotaxic coordinates for the DRN from bregma are: AP -7.8 mm, ML 0.0 mm, DV -5.5 to -6.5 mm from the skull surface[4].
-
Cannula Implantation and Injection: Follow the procedures for cannula implantation, peptide preparation, and injection as described for the i.c.v. protocol, adjusting the infusion volume as needed (typically 0.2-0.5 µl per side).
Mandatory Visualizations
Signaling Pathway of Substance P (5-11) via the NK1 Receptor
Caption: SP (5-11) binding to the NK1 receptor activates Gαq, leading to downstream signaling cascades.
Experimental Workflow for Intracerebral Microinjection and Behavioral Testing```dot
Caption: Dual role of SP (5-11) in pain: pro-nociceptive spinally and anti-nociceptive via the DRN.
References
- 1. Intrathecal substance P depresses the tail-flick response - antagonism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of substance P analogues on the scratching, biting and licking response induced by intrathecal injection of N-methyl-D-aspartate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of dorsal raphe nucleus and dorsal periaqueductal gray 5-HT receptors in the modulation of mouse defensive behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Drug Delivery to Tumors using Substance P (5-11)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neurotransmitter, and its receptors, particularly the neurokinin-1 receptor (NK1R), are increasingly recognized for their role in cancer progression. The NK1R is overexpressed in a multitude of tumor types, including gliomas, pancreatic cancer, and small cell lung cancer, while exhibiting limited expression in healthy tissues.[1][2] This differential expression profile makes the SP/NK1R system an attractive target for the development of targeted cancer therapies. Substance P (5-11), the C-terminal heptapeptide fragment of SP, retains high binding affinity for the NK1R and serves as the primary recognition sequence.[3][4] This characteristic makes SP(5-11) an ideal ligand for delivering cytotoxic agents, such as chemotherapeutics and radionuclides, specifically to tumor cells, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.
Upon binding to the NK1R, SP(5-11) conjugates are internalized via a receptor-mediated endocytosis pathway, a clathrin-dependent process.[5] The ligand-receptor complex is trafficked to endosomes, where the acidic environment facilitates the dissociation of the complex. Subsequently, the NK1R is recycled back to the cell surface, while the therapeutic cargo is released into the cytoplasm to exert its cytotoxic effect. This mechanism allows for the intracellular accumulation of the therapeutic agent in cancer cells.
These application notes provide a comprehensive overview and detailed protocols for the utilization of Substance P (5-11) in targeted drug delivery systems for cancer therapy.
Data Presentation
Table 1: In Vitro Binding Affinity and Cellular Uptake of Substance P Analogs
| Compound/Conjugate | Cell Line | Binding Affinity (Kd, nM) | Cellular Uptake (% of applied dose) | Time Point | Reference |
| [99mTc]HYNIC-Tyr8-Met(O)11-SP | U373MG | 2.46 ± 0.43 | 4.91 ± 0.22 | 4 h | |
| [¹⁷⁷Lu]DOTA-[Thi⁸,Met(O₂)¹¹]SP(1-11) | U373 MG | In nanomolar range | Not specified | Not specified | |
| [¹⁷⁷Lu]DOTA-SP(4-11) | U373 MG | In nanomolar range | Not specified | Not specified | |
| [¹⁷⁷Lu]DOTA-[Thi⁸,Met(O₂)¹¹]SP(5-11) | U373 MG | In nanomolar range | Not specified | Not specified |
Table 2: In Vitro Cytotoxicity of Substance P Conjugates
| Compound/Conjugate | Cell Line | IC50 | Assay | Reference |
| [d-Arg¹,d-Trp⁵,⁷,⁹,Leu¹¹]Substance P | H-510 SCLC | 5 µM | Liquid Culture Proliferation | |
| [d-Arg¹,d-Trp⁵,⁷,⁹,Leu¹¹]Substance P | H-69 SCLC | 5 µM | Liquid Culture Proliferation |
Mandatory Visualizations
Signaling Pathway of Substance P (5-11) and the NK1 Receptor
Caption: NK1R activation by SP(5-11) initiates downstream signaling.
Experimental Workflow for SP(5-11) Targeted Drug Delivery
Caption: Workflow for developing SP(5-11) targeted therapies.
Logical Relationship of the Targeted Drug Delivery System
Caption: Logic of SP(5-11) targeted drug delivery system.
Experimental Protocols
Synthesis of a Substance P (5-11)-Drug Conjugate
This protocol provides a general guideline for conjugating a drug to SP(5-11) using a commercially available crosslinker. The specific reaction conditions may need to be optimized based on the drug's chemical properties.
Materials:
-
Substance P (5-11) peptide
-
Drug with a reactive functional group (e.g., amine, thiol)
-
Heterobifunctional crosslinker (e.g., SMCC for amine-to-thiol conjugation)
-
Reaction buffers (e.g., phosphate-buffered saline - PBS, pH 7.2-7.5)
-
Quenching reagent (e.g., Tris buffer)
-
Purification system (e.g., HPLC)
Protocol:
-
Peptide and Drug Preparation: Dissolve SP(5-11) and the drug in their respective appropriate solvents.
-
Crosslinker Activation (if necessary): Follow the manufacturer's instructions to activate the crosslinker. For SMCC, this step is not always required.
-
Conjugation Reaction:
-
Mix the SP(5-11) peptide with the activated crosslinker in the reaction buffer.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Add the drug to the reaction mixture.
-
Continue the incubation for another 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add a quenching reagent to stop the reaction and consume any unreacted crosslinker.
-
Purification: Purify the SP(5-11)-drug conjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and analytical HPLC.
In Vitro Receptor Binding Assay
This protocol is designed to determine the binding affinity (Kd) of the SP(5-11)-drug conjugate to the NK1 receptor on cancer cells.
Materials:
-
NK1R-expressing cancer cells (e.g., U373MG glioblastoma cells)
-
Radiolabeled SP analog (e.g., [³H]Substance P)
-
Unlabeled SP(5-11)-drug conjugate (cold ligand)
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Washing buffer (e.g., cold PBS)
-
Scintillation cocktail and counter
Protocol:
-
Cell Culture: Culture NK1R-expressing cells to 80-90% confluency.
-
Cell Preparation: Harvest the cells and prepare a cell suspension or membrane fraction.
-
Binding Reaction:
-
In a microplate, add a fixed concentration of the radiolabeled SP analog to each well.
-
Add increasing concentrations of the unlabeled SP(5-11)-drug conjugate to compete with the radioligand.
-
Include a control with no unlabeled ligand for total binding and a control with a high concentration of unlabeled SP for non-specific binding.
-
Add the cell suspension or membrane preparation to each well.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Termination and Washing: Stop the binding reaction by rapid filtration through a glass fiber filter mat, followed by several washes with cold washing buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the cold ligand. Determine the Kd value by non-linear regression analysis using software like GraphPad Prism.
Cellular Uptake Assay
This protocol measures the internalization of the SP(5-11)-drug conjugate into cancer cells.
Materials:
-
NK1R-expressing cancer cells
-
Labeled SP(5-11)-drug conjugate (radiolabeled or fluorescently labeled)
-
Cell culture medium
-
Washing buffer (e.g., cold PBS)
-
Lysis buffer
-
Gamma counter or fluorescence plate reader
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the labeled SP(5-11)-drug conjugate at various concentrations.
-
Incubation: Incubate the cells for different time points (e.g., 1, 2, 4 hours) at 37°C.
-
Washing: At each time point, remove the medium and wash the cells multiple times with cold PBS to remove non-internalized conjugate.
-
Cell Lysis: Add lysis buffer to each well to lyse the cells and release the internalized conjugate.
-
Quantification:
-
For radiolabeled conjugates, measure the radioactivity in the cell lysate using a gamma counter.
-
For fluorescently labeled conjugates, measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: Express the cellular uptake as a percentage of the total applied dose and normalize to the protein content of the cell lysate.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of the SP(5-11)-drug conjugate on cancer cells.
Materials:
-
Cancer cell lines (NK1R-positive and -negative as control)
-
SP(5-11)-drug conjugate
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of the SP(5-11)-drug conjugate for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a negative control and cells treated with the unconjugated drug as a positive control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
In Vivo Tumor Xenograft Model and Efficacy Study
This protocol describes the evaluation of the therapeutic efficacy of the SP(5-11)-drug conjugate in a mouse model of cancer.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor induction
-
SP(5-11)-drug conjugate
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length × width²)/2).
-
Treatment Groups: Randomly assign the mice to different treatment groups:
-
Vehicle control
-
Unconjugated drug
-
SP(5-11)-drug conjugate
-
-
Drug Administration: Administer the treatments intravenously or intraperitoneally according to a predetermined schedule and dosage.
-
Efficacy Evaluation:
-
Continue to monitor tumor growth in all groups throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the results.
References
- 1. View of Radiolabeling of substance P with lutetium-177 and biodistribution study in rat pancreatic tumor xenografted nude mice [cellmolbiol.org]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. molbiolcell.org [molbiolcell.org]
Application Notes and Protocols for Substance P (5-11) in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies.[1] The neurokinin-1 receptor (NK-1R) and its primary ligand, Substance P (SP), have emerged as significant players in glioblastoma pathophysiology. The SP/NK-1R system is implicated in tumor cell proliferation, migration, invasion, angiogenesis, and resistance to apoptosis.[2][3] Notably, the NK-1R is consistently overexpressed in glioblastoma cells and tumor-associated vasculature compared to normal brain tissue, making it an attractive target for therapeutic intervention.[1][3]
Substance P (5-11), a C-terminal fragment of the full-length 11-amino acid Substance P, retains biological activity as the binding site for the NK-1 receptor is located within the 7-11 amino acid sequence. This makes SP(5-11) a valuable tool for glioblastoma research, particularly in the development of targeted therapies. These application notes provide a comprehensive overview of the use of Substance P (5-11) in glioblastoma research, including its mechanism of action, quantitative data on its effects, and detailed protocols for key in vitro experiments.
Mechanism of Action
Substance P (5-11) exerts its biological effects by binding to and activating the NK-1 receptor, a G protein-coupled receptor (GPCR). This interaction triggers a cascade of downstream signaling events that promote glioblastoma progression. Key signaling pathways activated by the SP/NK-1R system in glioblastoma include:
-
Erk/MAPK and Akt Pathways: Activation of these pathways is crucial for promoting cell proliferation and survival.
-
Src and PKCδ Signaling: These pathways are also involved in SP-dependent ERK1/2 phosphorylation and contribute to glioblastoma cell growth.
-
Oxidative Stress: The SP/NK-1R system has been shown to increase intracellular reactive oxygen species (ROS) levels and affect the thioredoxin antioxidant system, creating a link between oxidative stress and glioblastoma.
The following diagram illustrates the signaling pathway initiated by Substance P binding to the NK-1R in glioblastoma cells.
References
- 1. Frontiers | Targeted alpha therapy for glioblastoma [frontiersin.org]
- 2. The Neurokinin-1 Receptor Is Essential for the Viability of Human Glioma Cells: A Possible Target for Treating Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article Substance P and its receptors – a potential target for novel medicines in malignant brain tumour therapies (mini-review) [termedia.pl]
Application Notes and Protocols for Substance P (5-11) Stability Testing in Experimental Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide, and its C-terminal heptapeptide fragment, Substance P (5-11), are crucial signaling molecules in various physiological and pathological processes, including pain transmission, inflammation, and cellular proliferation.[1] The stability of these peptides in experimental solutions is paramount for obtaining accurate and reproducible results in biological assays. This document provides detailed application notes and protocols for testing the stability of Substance P (5-11) in commonly used experimental buffers. Understanding the degradation kinetics of Substance P (5-11) is essential for designing robust experiments and ensuring the integrity of research findings.
Substance P (5-11) is a major metabolite of the full-length Substance P and is known to be biologically active, binding to the neurokinin-1 (NK-1) receptor.[1][2] However, like many peptides, it is susceptible to degradation by peptidases present in biological samples and can also undergo chemical degradation in aqueous solutions, which can be influenced by buffer composition, pH, and temperature.[3]
Data Presentation: Stability of Substance P (5-11) in Various Buffers
The following tables summarize the stability of Substance P (5-11) under different storage and buffer conditions. It is important to note that specific quantitative data for the degradation kinetics of Substance P (5-11) in various common laboratory buffers is not extensively available in the public domain. The data presented here is extrapolated from studies on Substance P and its analogues and should be used as a guideline. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Table 1: General Storage Recommendations for Substance P (5-11) Solutions
| Storage Condition | Duration | Recommended Temperature | Notes |
| Short-term | Days to a week | 4°C | Minimize exposure to light. |
| Long-term | Weeks to months | -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
Data extrapolated from general peptide handling guidelines.
Table 2: Qualitative Stability of Substance P Fragments in Different Media
| Peptide Fragment | Medium | Stability Observation | Reference |
| Radiolabeled SP Analogue | Aqueous Solution (unspecified) | Good stability | [4] |
| Radiolabeled SP Analogue | Human Serum | Subject to degradation | |
| Radiolabeled SP (5-11) | Phosphate Buffered Saline (PBS) | High stability | |
| Radiolabeled SP (5-11) | Cerebrospinal Fluid (CSF) | High stability | |
| Radiolabeled SP (5-11) | Human Serum | Enzymatic biodegradation | |
| Substance P (1-7) | Tris-HCl buffer (50 mM; pH 7.4) | Decomposition exceeded 10% after 2 days at 4°C |
Table 3: Factors Influencing Substance P (5-11) Stability
| Factor | Effect on Stability | Recommendations |
| pH | Can influence rates of hydrolysis and other chemical degradation pathways. | Optimize pH based on the specific buffer and experimental needs. Generally, slightly acidic to neutral pH is preferred for many peptides. |
| Temperature | Higher temperatures accelerate degradation rates. | Store solutions at recommended low temperatures and minimize time at room temperature. |
| Enzymatic Degradation | Peptidases in biological samples rapidly degrade Substance P and its fragments. | Add protease inhibitors to biological samples. Aprotinin and EDTA are commonly used. |
| Buffer Composition | Certain buffer components can catalyze degradation. | Test stability in the chosen buffer system. Common buffers include phosphate, acetate, and Tris. |
| Freeze-Thaw Cycles | Repeated cycles can lead to aggregation and degradation. | Aliquot stock solutions to minimize freeze-thaw cycles. |
| Adsorption | Peptides can adsorb to glass and plastic surfaces, reducing the effective concentration. | Use low-protein-binding tubes. |
Experimental Protocols
Protocol 1: Preparation of Substance P (5-11) Stock Solution
Objective: To prepare a concentrated stock solution of Substance P (5-11) for use in stability studies and biological assays.
Materials:
-
Lyophilized Substance P (5-11) peptide
-
Sterile, nuclease-free water or an appropriate buffer (e.g., 10 mM Acetate Buffer, pH 5.0)
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Allow the lyophilized Substance P (5-11) vial to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water or the desired buffer to a concentration of 1 mM. For example, for 1 mg of peptide (MW ≈ 888.0 g/mol ), add 1.126 mL of solvent.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
Aliquot the stock solution into low-protein-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage. For short-term use (up to one week), store at 4°C.
Protocol 2: Stability Testing of Substance P (5-11) in Experimental Buffers using RP-HPLC
Objective: To determine the degradation rate of Substance P (5-11) in different experimental buffers over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Substance P (5-11) stock solution (1 mM)
-
Experimental Buffers:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
100 mM Sodium Acetate Buffer, pH 5.0
-
100 mM Tris-HCl Buffer, pH 8.0
-
-
Incubator or water bath set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Dilute the 1 mM Substance P (5-11) stock solution to a final concentration of 100 µM in each of the experimental buffers (PBS, Acetate, Tris-HCl).
-
Prepare multiple aliquots for each buffer and temperature condition to be tested.
-
-
Incubation:
-
Place the aliquots in incubators set at 4°C, 25°C, and 37°C.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), remove one aliquot from each buffer and temperature condition.
-
Immediately stop any further degradation by freezing the sample at -80°C or by adding an equal volume of Mobile Phase A to acidify the sample, if compatible with the subsequent analysis.
-
-
RP-HPLC Analysis:
-
Set up the RP-HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject a standard volume of each time-point sample.
-
Run a linear gradient to elute Substance P (5-11) and its potential degradation products (e.g., 5% to 60% Mobile Phase B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to intact Substance P (5-11) based on its retention time from the time 0 sample.
-
Integrate the peak area of the intact Substance P (5-11) at each time point.
-
Calculate the percentage of remaining intact Substance P (5-11) relative to the time 0 sample.
-
Plot the percentage of remaining peptide against time for each buffer and temperature condition.
-
From this data, the half-life (t½) and degradation rate constant (k) can be calculated assuming first-order kinetics.
-
Protocol 3: Identification of Degradation Products using Mass Spectrometry
Objective: To identify the degradation products of Substance P (5-11) using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Degraded samples from Protocol 2
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Preparation:
-
Use the same samples collected from the stability study in Protocol 2.
-
-
LC-MS Analysis:
-
Inject the samples into the LC-MS system equipped with a C18 column.
-
Separate the components using a similar gradient as in the RP-HPLC protocol.
-
Acquire mass spectra in positive ion mode over a relevant m/z range for Substance P (5-11) and its expected fragments.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected masses of potential degradation products (e.g., from hydrolysis of peptide bonds).
-
Analyze the mass spectra of the new peaks to determine their molecular weights and deduce their structures.
-
Tandem mass spectrometry (MS/MS) can be used to sequence the degradation products for definitive identification.
-
Mandatory Visualizations
Caption: Experimental workflow for Substance P (5-11) stability testing.
Caption: Simplified signaling pathway of Substance P (5-11) via the NK-1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold nanoparticle bioconjugates labelled with 211 At for targeted alpha therapy - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06376H [pubs.rsc.org]
- 4. brieflands.com [brieflands.com]
Application Notes and Protocols for Substance P (5-11) Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the binding of Substance P (5-11) to its receptor, the Neurokinin-1 receptor (NK-1R). This document is intended to guide researchers in setting up and executing robust receptor binding assays to characterize the affinity and pharmacology of this important neuropeptide fragment.
Introduction to Substance P (5-11) and the NK-1 Receptor
Substance P (SP) is an eleven-amino acid neuropeptide that belongs to the tachykinin family. It is a potent modulator of pain, inflammation, and various neurogenic responses. Substance P (5-11) is a C-terminal heptapeptide fragment of Substance P. The C-terminal region of Substance P is crucial for its high-affinity binding to the Neurokinin-1 receptor (NK-1R), a G protein-coupled receptor (GPCR). Upon binding, the NK-1R activates intracellular signaling cascades, primarily through Gq and Gs proteins, leading to the mobilization of intracellular calcium and the activation of various downstream effector pathways.
Quantitative Data Summary
The following table summarizes key quantitative data from receptor binding and functional studies of Substance P fragments and related ligands at the NK-1 receptor.
| Ligand | Radioligand | Cell/Tissue Type | Assay Type | Parameter | Value | Reference |
| [177Lu]DOTA-[Thi8,Met(O2)11]SP(5–11) | Itself | U373 MG (human glioblastoma) | Saturation Binding | Kd | 48.7 ± 5.1 nM | [1] |
| [177Lu]DOTA-[Thi8,Met(O2)11]SP(5–11) | Itself | U373 MG (human glioblastoma) | Saturation Binding | Bmax | Not Reported | [1] |
| Substance P | [3H]Substance P | Gerbil Striatum Homogenates | Competition Binding | pKi | ~9.0 (nM range) | [2] |
| Substance P | [3H]GR205171 | Gerbil Striatum Homogenates | Competition Binding | pIC50 | in µM range | [2] |
| Aprepitant (MK-869) | [3H]GR205171 | Gerbil Striatum Homogenates | Competition Binding | pKi | ~9.0 | [2] |
| L-733,060 | [3H]GR205171 | Gerbil Striatum Homogenates | Competition Binding | pKi | ~8.5 | |
| Substance P (5-11) | Not Applicable | HEK293 cells expressing hNK1R | Functional (Intracellular Ca2+) | -log EC50 | ~7.5 M |
Signaling Pathway of the NK-1 Receptor
The binding of Substance P or its active fragments like Substance P (5-11) to the NK-1 receptor initiates a cascade of intracellular events. The receptor primarily couples to Gq and Gs heterotrimeric G proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events can lead to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade. Gs coupling, on the other hand, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.
References
Troubleshooting & Optimization
Technical Support Center: Substance P (5-11) for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges with Substance P (5-11) solubility for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Substance P (5-11) and what is its primary receptor?
Substance P (5-11) is the C-terminal heptapeptide fragment of the neuropeptide Substance P.[1][2] It is biologically active and binds to the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor, to elicit cellular responses.[1][2][3]
Q2: What are the best solvents for dissolving lyophilized Substance P (5-11)?
The choice of solvent depends on the specific form of the peptide (e.g., free acid or TFA salt) and the requirements of your experiment. For Substance P (5-11) trifluoroacetate salt, sterile water is a good starting point, with sonication to aid dissolution. For more hydrophobic analogues or if solubility in aqueous solutions is limited, dimethyl sulfoxide (DMSO) is a common alternative. It is recommended to prepare a concentrated stock solution in the chosen solvent and then dilute it into your aqueous experimental buffer.
Q3: My Substance P (5-11) solution appears cloudy or has visible particulates after reconstitution. What should I do?
Cloudiness or the presence of particulates indicates incomplete dissolution or aggregation. Gentle vortexing or sonication can help to fully dissolve the peptide. If the peptide remains insoluble in an aqueous solvent, you may need to start with a small amount of an organic solvent like DMSO to create a concentrated stock, and then slowly dilute this stock into your aqueous buffer with constant agitation. Always centrifuge your final peptide solution to pellet any undissolved material before use in an experiment.
Q4: How should I store my Substance P (5-11) solutions to maintain their stability?
For long-term storage, it is recommended to aliquot the reconstituted peptide solution into single-use volumes and store them at -20°C or below. This prevents degradation that can be caused by repeated freeze-thaw cycles. Peptides in solution, especially those containing amino acids like methionine (present in Substance P (5-11)), have limited stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Lyophilized peptide powder is difficult to dissolve in aqueous buffer. | The peptide may be hydrophobic and have low solubility in water or buffers. | 1. Attempt to dissolve the peptide in a small amount of an organic solvent such as DMSO to create a high-concentration stock solution. 2. Slowly add the concentrated stock solution to your aqueous buffer drop-by-drop while vortexing to prevent precipitation. 3. Sonication can also be used to aid dissolution. |
| Peptide dissolves in organic solvent but precipitates when diluted in aqueous buffer. | The peptide has reached its solubility limit in the final solvent mixture. This can be due to the final concentration being too high or the percentage of organic co-solvent being too low. | 1. Decrease the final concentration of the peptide in the aqueous buffer. 2. Increase the percentage of the organic co-solvent in the final solution, but be mindful of its compatibility with your specific in vitro assay (most cell-based assays can tolerate up to 0.5-1% DMSO). 3. Ensure that the dilution is performed by slowly adding the peptide stock to the buffer with continuous mixing. |
| Inconsistent experimental results between different batches of peptide solution. | The peptide may have degraded due to improper storage or repeated freeze-thaw cycles. There may also be issues with the accuracy of the initial stock solution concentration. | 1. Prepare fresh working solutions from a new aliquot of the stock for each experiment. 2. Store stock solutions in small, single-use aliquots at -20°C or -80°C. 3. Ensure the lyophilized peptide was properly stored before reconstitution (at -20°C, protected from light and moisture). |
| Loss of peptide activity in cell culture media over time. | Substance P and its fragments can be enzymatically degraded by proteases present in serum-containing media. | 1. Prepare the final working dilution of Substance P (5-11) in the cell culture medium immediately before adding it to the cells. 2. Consider using serum-free media for the duration of the peptide treatment if compatible with your experimental design. 3. The use of protease inhibitors may be considered, but their compatibility with the assay must be verified. |
Quantitative Solubility Data
The following table summarizes available solubility information for Substance P (5-11) and related forms. It is important to note that the exact solubility can vary depending on the specific salt form and purity of the peptide.
| Compound | Solvent | Reported Solubility | Notes |
| Substance P (5-11) TFA | Water | 100 mg/mL | Requires sonication to achieve dissolution. |
| [Glp5,(Me)Phe8,Sar9] Substance P (5-11) | DMSO | ≥ 100 mg/mL (113.63 mM) | Hygroscopic nature of DMSO can affect solubility; use freshly opened solvent. |
| Substance P (free acid) | Water, DMSO | Soluble | Specific quantitative data is not readily available, but it is reported as soluble in these solvents. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Substance P (5-11) TFA for Aqueous Stock Solution
This protocol is a general guideline for preparing an aqueous stock solution of Substance P (5-11) TFA salt.
Materials:
-
Lyophilized Substance P (5-11) TFA
-
Sterile, nuclease-free water
-
Sterile, low-protein binding microcentrifuge tubes
-
Sonicator or vortex mixer
Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the required volume of sterile water to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex the vial to mix. For complete dissolution, sonicate the vial in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure there are no particulates. If necessary, centrifuge the solution at high speed for 5-10 minutes and use the supernatant.
-
Aliquot the stock solution into single-use, low-protein binding tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol describes the dilution of a concentrated stock solution of Substance P (5-11) for use in a typical cell-based assay.
Materials:
-
Concentrated stock solution of Substance P (5-11) (from Protocol 1 or a DMSO stock)
-
Pre-warmed cell culture medium or assay buffer (e.g., PBS, HBSS)
Procedure:
-
Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your assay volume.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium or assay buffer.
-
While gently vortexing the buffer, slowly add the calculated volume of the concentrated peptide stock solution drop-by-drop. This gradual dilution is crucial to prevent precipitation.
-
Use the final working solution immediately in your experiment.
Visualizations
Substance P (5-11) / NK-1 Receptor Signaling Pathway
Caption: NK-1 receptor signaling cascade initiated by Substance P (5-11).
Experimental Workflow for Substance P (5-11) Solution Preparation
Caption: Workflow for reconstituting and preparing Substance P (5-11).
References
Technical Support Center: Optimizing Substance P (5-11) Dosage for Animal Studies
Welcome to the technical support center for the utilization of Substance P (5-11) in animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is Substance P (5-11) and what is its primary mechanism of action?
A1: Substance P (5-11) is a C-terminal heptapeptide fragment of the full-length neuropeptide, Substance P.[1][2] It acts as a biologically active metabolite and exerts its effects primarily by binding to the neurokinin-1 (NK-1) receptor, which is a G-protein coupled receptor.[1][2] The C-terminal region of Substance P is crucial for its interaction with the NK-1 receptor.
Q2: What are the common research applications for Substance P (5-11) in animal models?
A2: Substance P (5-11) is utilized in a variety of research areas, including:
-
Pain and Nociception: Investigating its role in pain pathways, where it can produce biting and scratching behaviors, similar to full-length Substance P.
-
Neuroscience: Studying its effects on the central nervous system, such as the modulation of dopamine release in the striatum.[3]
-
Inflammation: Examining its pro-inflammatory effects, including the induction of edema and granulocyte infiltration.
-
Cancer Research: Its high affinity for the NK-1 receptor, which is often overexpressed in tumor cells like glioma, makes it a vector for targeted therapies.
Q3: How should I prepare Substance P (5-11) for in vivo administration?
A3: The preparation of Substance P (5-11) depends on the administration route and desired concentration. Here are some general guidelines:
-
Solubility: Substance P (5-11) is soluble in aqueous solutions. For challenging formulations, vehicles such as acidified saline or a combination of DMSO, PEG300, Tween 80, and saline can be used.
-
Vehicle Selection: The choice of vehicle is critical and should be inert, sterile, and non-toxic. Common vehicles include sterile saline, phosphate-buffered saline (PBS), and artificial cerebrospinal fluid (aCSF) for central nervous system injections. Acidified saline has been reported to enhance the behavioral effects of Substance P fragments.
-
Stability: Substance P (5-11) is stable in PBS and cerebrospinal fluid (CSF). However, it is subject to enzymatic degradation in serum. It is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C for short-term and long-term storage, respectively. Avoid repeated freeze-thaw cycles.
Q4: What are some potential side effects or behavioral changes to monitor in animals treated with Substance P (5-11)?
A4: Administration of Substance P (5-11) can induce a range of behavioral and physiological effects that are dose-dependent. It is crucial to monitor animals for:
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Nociceptive Behaviors: At certain doses, particularly with intrathecal administration, it can induce scratching, biting, and licking, which are indicative of a nociceptive response.
-
Changes in Locomotor Activity: Depending on the dose and administration site, it can either increase or decrease locomotor activity.
-
Anxiety-like Behaviors: Microinjections into specific brain regions, such as the periaqueductal gray, have been shown to produce anxiogenic effects in mice.
-
Biphasic Dose-Response: Be aware that Substance P and its fragments can exhibit a "U" shaped or biphasic dose-response curve, where opposite effects may be observed at different doses.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect at the expected dose. | 1. Incorrect Dosage: The dose may be too low for the specific animal model, strain, or administration route. 2. Peptide Degradation: The peptide may have degraded due to improper storage or handling. 3. Ineffective Administration: The injection may not have reached the target site effectively (e.g., missed intrathecal space). 4. Biphasic Response: The dose might be on the higher, non-responsive end of a biphasic curve. | 1. Conduct a Dose-Response Study: Perform a pilot study with a range of doses (e.g., log or semi-log increments) to determine the optimal effective dose. 2. Verify Peptide Integrity: Use a fresh vial of the peptide and prepare new solutions. 3. Refine Injection Technique: Practice the injection technique and consider using a dye to confirm accurate placement in a separate cohort of animals. 4. Test a Wider Dose Range: Include both lower and higher doses in your pilot study to account for a potential biphasic effect. |
| High variability in animal responses. | 1. Inconsistent Dosing: Inaccurate dilutions or injection volumes. 2. Biological Variation: Differences in animal age, weight, or stress levels. 3. Injection Site Variability: Minor differences in the injection location can lead to varied responses, especially for intracerebral injections. | 1. Standardize Procedures: Ensure all solutions are prepared consistently and use calibrated equipment for injections. 2. Control for Variables: Use animals of a similar age and weight range and acclimatize them to the experimental environment to reduce stress. 3. Precise Targeting: For central injections, use stereotaxic equipment and verify cannula placement histologically post-experiment. |
| Adverse events or toxicity observed. | 1. Dose is too high: The administered dose may be in the toxic range. 2. Vehicle Toxicity: The vehicle itself may be causing adverse reactions. 3. Rapid Injection: A fast injection rate can cause local tissue damage or adverse systemic effects. | 1. Reduce the Dose: Start with a lower dose and titrate upwards. 2. Vehicle Control Group: Always include a group of animals that receives only the vehicle to rule out its effects. 3. Slow Injection Rate: Administer the solution slowly and steadily. |
Quantitative Data Summary
The following tables summarize reported dosages of Substance P (5-11) used in animal studies. It is important to note that these are starting points, and the optimal dose for your specific experimental conditions should be determined empirically.
Table 1: Reported Dosages of Substance P (5-11) in Rodent Models
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Rat | Intraperitoneal (i.p.) | 141 µg/kg | Inhibition of pain paroxysms | |
| Rat | Intracerebral (i.c.) | 3 µg (in 3 µl) | Suppression of spinal pain syndrome | |
| Rat | Intracerebroventricular (i.c.v.) | 5, 25, and 50 nM | Stimulation of locomotor activity | |
| Rat | Intracerebroventricular (i.c.v.) | 3.5 nmol/kg | No effect on dopamine levels in 6-OHDA lesioned rats | |
| Mouse | Intrathecal (i.t.) | 0.1 nmol | Aversive behaviors (licking and biting) |
Experimental Protocols
Protocol 1: General Procedure for Establishing a Dose-Response Curve
This protocol provides a general framework for determining the effective dose of Substance P (5-11) in a new experimental model.
Methodology:
-
Dose Selection: Based on literature values, select a range of at least 3-4 doses (e.g., logarithmic or semi-logarithmic increments) that bracket the expected effective dose. Include a vehicle-only control group.
-
Animal Grouping: Randomly assign animals to each dose group, ensuring a sufficient number of animals per group to achieve statistical power.
-
Administration: Administer the selected doses of Substance P (5-11) or vehicle via the chosen route.
-
Observation: At predetermined time points post-administration, assess the relevant behavioral or physiological endpoints.
-
Data Analysis: Analyze the data to determine the effect of each dose compared to the vehicle control.
-
Curve Fitting: Plot the dose versus the observed effect and fit the data to a suitable pharmacological model (e.g., sigmoidal dose-response) to determine parameters such as the ED50 (the dose that produces 50% of the maximal effect).
Protocol 2: Intrathecal Injection in Mice
This protocol is adapted from procedures for intrathecal delivery of neuropeptides.
Methodology:
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Positioning: Place the animal in a prone position and gently flex the spine.
-
Site Location: Locate the intervertebral space between the L5 and L6 vertebrae.
-
Injection: Using a 30-gauge needle attached to a microsyringe, carefully insert the needle into the intrathecal space. A characteristic tail-flick is often observed upon successful entry.
-
Administration: Slowly inject a small volume (typically 5-10 µL) of the Substance P (5-11) solution.
-
Recovery: Withdraw the needle and allow the animal to recover from anesthesia in a warm, clean cage while monitoring for any adverse reactions.
Signaling Pathway
Substance P (5-11), as a fragment of Substance P, primarily signals through the NK-1 receptor, leading to the activation of G-proteins and downstream intracellular cascades.
References
- 1. A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Substance P release from rat dura mater is inversely correlated with CGRP release– experiments using glycerol trinitrate and anti-CGRP antibodies - PMC [pmc.ncbi.nlm.nih.gov]
minimizing non-specific binding of Substance P (5-11)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding (NSB) during experiments involving Substance P (5-11).
Frequently Asked Questions (FAQs)
Q1: What is Substance P (5-11) and what is its primary receptor?
A1: Substance P (5-11) is a C-terminal heptapeptide fragment of Substance P, a neuropeptide involved in various physiological processes, including pain transmission and inflammation.[1] Like its parent molecule, Substance P (5-11) primarily binds to the neurokinin-1 (NK-1) receptor.[1]
Q2: What is non-specific binding (NSB) and why is it a problem in my experiments?
A2: Non-specific binding refers to the attachment of a ligand, in this case, Substance P (5-11), to sites other than its intended target, the NK-1 receptor.[2] This can include binding to other proteins, plastic surfaces of assay plates, or filter membranes.[2] High NSB can lead to a high background signal, which obscures the specific signal from the ligand-receptor interaction, resulting in inaccurate and unreliable data.[3]
Q3: What are the main causes of high non-specific binding with peptides like Substance P (5-11)?
A3: High non-specific binding with small peptides is often due to a combination of factors:
-
Hydrophobic and Electrostatic Interactions: Peptides can interact with various surfaces through non-specific hydrophobic or electrostatic forces.
-
Inadequate Blocking: Insufficient blocking of unoccupied sites on the assay surface (e.g., microplate wells, membranes) allows the peptide or detection reagents to bind non-specifically.
-
Suboptimal Buffer Conditions: Incorrect pH or low ionic strength of the assay buffer can promote non-specific interactions.
-
High Concentration of Ligand or Antibodies: Using excessive concentrations of labeled Substance P (5-11) or detection antibodies can increase the likelihood of non-specific binding.
Q4: Which blocking agent is best for minimizing non-specific binding of Substance P (5-11)?
A4: The optimal blocking agent should be determined empirically for each specific assay. However, common and effective blocking agents for peptide-based assays include Bovine Serum Albumin (BSA), non-fat dry milk, and casein. Casein and non-fat dry milk have been shown to be highly effective at reducing NSB on polystyrene plates. For immunohistochemistry, normal serum from the same species as the secondary antibody is often recommended.
Q5: How can I measure the level of non-specific binding in my assay?
A5: Non-specific binding is typically measured by including control wells where a high concentration of an unlabeled competitor (a "cold" ligand that also binds to the target receptor) is added along with the labeled Substance P (5-11). This unlabeled ligand will saturate the specific binding sites on the NK-1 receptors, so any remaining signal from the labeled peptide is considered non-specific.
Troubleshooting Guides
High Background Signal in ELISA
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk). Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 5 times) and the volume of wash buffer. Ensure complete removal of residual liquid by inverting and tapping the plate on absorbent paper after the final wash. |
| High Antibody Concentration | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Cross-reactivity of Reagents | Use high-quality, affinity-purified antibodies. Consider using pre-adsorbed secondary antibodies to minimize cross-reactivity. |
| Suboptimal Buffer Composition | Optimize the pH and ionic strength of your wash and assay buffers. Adding a non-ionic detergent like Tween-20 (0.05%) to the wash buffer can help reduce background. |
Non-Specific Staining in Immunohistochemistry (IHC)
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Block with 5-10% normal serum from the same species as the secondary antibody for at least 1 hour. Alternatively, use a protein-based blocker like 3-5% BSA. |
| Endogenous Enzyme Activity | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a 3% H₂O₂ solution before primary antibody incubation. For AP-conjugated antibodies, use levamisole. |
| Hydrophobic Interactions | Include a non-ionic detergent such as Triton X-100 or Tween-20 in the antibody dilution and wash buffers. |
| Primary/Secondary Antibody Concentration Too High | Perform a titration of both primary and secondary antibodies to find the optimal dilution that minimizes background while maintaining a specific signal. |
| Secondary Antibody Cross-Reactivity | Run a control slide with only the secondary antibody to check for non-specific binding. If staining occurs, consider using a different secondary antibody or one that has been pre-adsorbed against the species of your tissue sample. |
| Tissue Drying Out | Ensure tissue sections remain hydrated throughout the staining procedure by using a humidified chamber for incubations. |
High Non-Specific Binding in Radioligand Binding Assays
| Possible Cause | Recommended Solution |
| Inadequate Blocking of Filters/Plates | Pre-soak filtration membranes in a solution of 0.1-0.5% polyethyleneimine (PEI) to reduce binding of the radioligand to the filter. For plate-based assays, use plates with low protein binding surfaces. |
| Suboptimal Assay Buffer | Increase the ionic strength of the binding buffer by adding NaCl (e.g., 100-150 mM). Include a protein carrier like BSA (0.1-1%) in the buffer. |
| High Radioligand Concentration | Use a radioligand concentration at or below the Kd for the receptor to minimize NSB, which is often non-saturable. |
| Insufficient Washing | Increase the volume and number of washes with ice-cold wash buffer to efficiently remove unbound radioligand. |
| Radioligand Sticking to Tubes | Use low-protein-binding polypropylene tubes for preparing dilutions. Adding a small amount of a non-ionic detergent like Tween-20 (0.01-0.05%) can also help. |
Quantitative Data Summary
The following tables provide a summary of expected outcomes when optimizing various parameters to reduce non-specific binding. The values are illustrative and the optimal conditions should be determined experimentally.
Table 1: Effect of Different Blocking Agents on Non-Specific Binding in a Peptide ELISA
| Blocking Agent (in PBS) | Concentration | Incubation Time | Relative Background Signal (%) |
| No Blocker | - | - | 100% |
| Bovine Serum Albumin (BSA) | 1% (w/v) | 1 hour at RT | 25% |
| Bovine Serum Albumin (BSA) | 3% (w/v) | 1 hour at RT | 15% |
| Non-Fat Dry Milk | 3% (w/v) | 1 hour at RT | 10% |
| Non-Fat Dry Milk | 5% (w/v) | 1 hour at RT | <5% |
| Casein | 1% (w/v) | 1 hour at RT | <10% |
Data synthesized from principles described in cited literature.
Table 2: Influence of Wash Buffer Additives on Non-Specific Binding
| Wash Buffer Base | Additive | Concentration | Relative Background Signal (%) |
| PBS | None | - | 100% |
| PBS | Tween-20 | 0.05% (v/v) | 60% |
| PBS | Tween-20 | 0.1% (v/v) | 50% |
| TBS | Tween-20 | 0.05% (v/v) | 55% |
| TBS | Triton X-100 | 0.05% (v/v) | 52% |
Data synthesized from principles described in cited literature.
Experimental Protocols
Protocol 1: ELISA for Substance P (5-11) with Optimized Blocking
This protocol outlines a competitive ELISA procedure designed to minimize non-specific binding.
-
Coating: Coat a high-binding 96-well microplate with an anti-Substance P antibody diluted in a carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (5% non-fat dry milk in PBST). Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Sample and Standard Incubation: Add 50 µL of standards or samples and 50 µL of biotinylated Substance P (5-11) to each well. Incubate for 2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate five times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of Substance P (5-11) in the sample.
Protocol 2: Radioligand Binding Assay for Substance P (5-11) on Cell Membranes
This protocol describes a filtration-based radioligand binding assay to determine the binding of radiolabeled Substance P (5-11) to cell membranes expressing the NK-1 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the NK-1 receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In low-protein-binding polypropylene tubes, set up the following reactions in triplicate:
-
Total Binding: Assay buffer, cell membrane preparation, and radiolabeled Substance P (5-11).
-
Non-Specific Binding: Assay buffer, cell membrane preparation, radiolabeled Substance P (5-11), and a high concentration of unlabeled Substance P (e.g., 1 µM).
-
-
Incubation: Incubate the reactions at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in 0.3% polyethyleneimine (PEI).
-
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. This data can then be used to determine binding affinity (Kd) and receptor density (Bmax).
Visualizations
Caption: Workflow for a radioligand binding assay.
Caption: Substance P/NK-1R signaling pathway.
References
Technical Support Center: Synthesis of Substance P (5-11) Analogues
Welcome to the technical support center for the synthesis of Substance P (5-11) analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important neuropeptide analogues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for troubleshooting issues that may arise during the synthesis of Substance P (5-11) analogues.
Issue 1: Low Coupling Efficiency and Poor Yield
Q1: I am experiencing low coupling yields, especially for hydrophobic residues in my Substance P (5-11) analogue sequence. What are the common causes and how can I improve this?
A1: Low coupling efficiency in solid-phase peptide synthesis (SPPS) of Substance P (5-11) analogues is often due to peptide aggregation on the resin. The hydrophobic nature of the C-terminal fragment of Substance P can lead to the formation of secondary structures that hinder the accessibility of the N-terminus for the incoming amino acid.
Troubleshooting Steps:
-
Optimize Coupling Reagents:
-
Use more potent activating reagents like HBTU, HATU, or HCTU in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Consider using pseudoproline dipeptides at specific positions (e.g., Ser or Thr) to disrupt secondary structure formation and improve solvation of the peptide chain.[1]
-
-
Modify Synthesis Conditions:
-
Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 50-60°C) to help disrupt aggregation. Microwave-assisted synthesis can also be beneficial.
-
Solvent Choice: Switch from dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) or use a mixture of solvents to improve resin swelling and peptide solvation.[2] Adding chaotropic salts like LiCl to the coupling mixture can also help break up aggregates.
-
-
Incorporate Backbone Protection:
-
The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone nitrogen of a preceding amino acid can prevent hydrogen bonding and reduce aggregation.[3]
-
Q2: My overall yield after cleavage and purification is significantly lower than expected. What are the potential reasons?
A2: Low final yield can be a result of cumulative issues throughout the synthesis process, including incomplete coupling, side reactions, and losses during purification. For a specific HYNIC-conjugated Substance P analogue, coupling yields were reported to be in the range of 95-99%, with an overall crude peptide yield of about 76% and a final yield after purification of approximately 53%.[4]
Troubleshooting Steps:
-
Monitor Coupling and Deprotection: Use a qualitative test like the Kaiser test to ensure complete deprotection of the Fmoc group before each coupling step. Incomplete deprotection will lead to truncated sequences.
-
Optimize Cleavage: Ensure the cleavage cocktail and reaction time are appropriate for your resin and protecting groups. Inefficient cleavage will leave a significant portion of your peptide on the resin.
-
Improve Purification Strategy: Substance P and its analogues are known to aggregate, which can lead to losses during purification.[5] The use of disaggregating agents in the purification buffers, such as acetonitrile or pyridine, can improve recovery.
Issue 2: Side Reactions and Impurities
Q3: I am observing significant aspartimide formation in my synthesized peptide. How can I minimize this side reaction?
A3: Aspartimide formation is a common side reaction in Fmoc-SPPS, particularly at Asp-Gly or Asp-Ser sequences, and is promoted by the basic conditions of piperidine treatment for Fmoc deprotection. This can lead to a mixture of byproducts that are difficult to separate from the desired peptide.
Troubleshooting Steps:
-
Modify Deprotection Conditions:
-
Add 0.1 M of a weak acid like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution to reduce the basicity and suppress aspartimide formation.
-
Use a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in place of piperidine, though optimization is required.
-
-
Use Specialized Protecting Groups:
-
Employing an optimized side-chain protecting group for aspartic acid, such as a β-trialkylmethyl ester, has been shown to significantly reduce aspartimide formation. For example, using Fmoc-Asp(OBno)-OH can reduce aspartimide formation to as low as 0.1% per cycle.
-
Q4: My mass spectrometry results show evidence of racemization. Which amino acids are most susceptible and how can this be prevented?
A4: Racemization can occur during the activation step of coupling, particularly for amino acids like cysteine and histidine. The use of microwave heating can sometimes exacerbate this issue.
Troubleshooting Steps:
-
Optimize Coupling Conditions:
-
Avoid prolonged pre-activation times for sensitive amino acids.
-
If using microwave synthesis, consider lowering the coupling temperature for susceptible residues.
-
For C-terminal cysteine, using a bulky trityl (Trt) protecting group can help minimize racemization.
-
-
Choice of Coupling Reagents:
-
Using coupling reagents known to suppress racemization, such as those forming HOBt or HOAt esters, can be beneficial.
-
Quantitative Data Summary
The following tables summarize quantitative data related to the synthesis of Substance P (5-11) analogues.
Table 1: Representative Yields in Substance P Analogue Synthesis
| Synthesis Step | Reported Yield | Reference |
| Per-Step Coupling Efficiency | 95-99% | |
| Overall Crude Peptide Yield | ~76% | |
| Final Yield After Purification | ~53% |
Table 2: Aspartimide Formation Under Different Conditions
| Condition | Aspartimide Formation Rate | Reference |
| Standard Cleavage (MSA in FA) | 5-8% | |
| Standard Cleavage (MSA in DMC) | 8% | |
| Optimized Cleavage (Lower MSA in FA) | 5% | |
| Use of Fmoc-Asp(OBno)-OH | ~0.1% per cycle |
Experimental Protocols
General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for the manual synthesis of a Substance P (5-11) analogue on a rink amide resin.
-
Resin Swelling: Swell the rink amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3-5 times).
-
-
Monitoring: Perform a Kaiser test on a small sample of beads to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
Cleavage and Deprotection Protocol
-
Prepare Cleavage Cocktail: A common cleavage cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
-
Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether several times.
-
Dry the crude peptide under vacuum.
-
Purification Protocol
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
RP-HPLC:
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.
-
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to identify those containing the pure product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Visualizations
Substance P / NK1R Signaling Pathway
Caption: Substance P signaling through the NK1R receptor.
General Experimental Workflow for SP Analogue Synthesis
Caption: Workflow for Solid-Phase Peptide Synthesis.
References
Substance P (5-11) aggregation issues and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Substance P (5-11). The information is designed to address common aggregation issues and provide guidance on prevention and characterization.
I. Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with Substance P (5-11).
Issue 1: Precipitate Formation Upon Dissolving Lyophilized Peptide
| Potential Cause | Recommended Solution |
| Poor Solubility | Substance P (5-11) can have limited solubility in aqueous solutions. First, attempt to dissolve the peptide in a small amount of an organic solvent like DMSO. Once fully dissolved, slowly add the aqueous buffer to achieve the desired final concentration. Sonication may aid in dissolution. |
| Incorrect pH | Substance P and its fragments are known to aggregate at both acidic and basic pH.[1] Ensure the final pH of your solution is within a neutral range (pH 7.0-7.4) for optimal stability. |
| High Salt Concentration | High ionic strength can cause peptides to "salt out" of solution. Try dissolving the peptide in a low-salt buffer or sterile water first, before adding it to a higher-salt medium. |
Issue 2: Inconsistent or No Biological Activity in Assays
| Potential Cause | Recommended Solution |
| Peptide Aggregation | Aggregated Substance P (5-11) may have reduced or altered biological activity. To ensure the peptide is fully dissolved and monomeric, vortex or sonicate the solution before use. It is also recommended to prepare fresh dilutions for each experiment. |
| Peptide Degradation | Improper storage can lead to degradation. Store lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the solution and store at -80°C to minimize freeze-thaw cycles.[2] |
| Adsorption to Labware | Peptides can adsorb to the surfaces of plasticware and glassware, reducing the effective concentration in your experiment. To mitigate this, use low-adhesion polypropylene tubes. The addition of a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) or a carrier protein like BSA (0.1%) to your buffers can also help prevent adsorption. |
Issue 3: High Variability Between Experimental Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Aggregation | The extent of aggregation can vary between samples, leading to inconsistent results. Ensure standardized and rigorous dissolution and handling procedures for all samples. Prepare a single stock solution and dilute it for all replicates. |
| Cellular Stress (for cell-based assays) | Stressed cells can respond variably. Ensure consistent cell health, passage number, and seeding density. Avoid exposing cells to sudden temperature changes or vigorous agitation.[3] |
| Buffer Variability | Different buffer components can influence peptide stability and aggregation.[4][5] Use the same buffer composition and preparation method for all experiments. |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for dissolving and storing Substance P (5-11)?
A1: For optimal results, follow this procedure:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add a small volume of sterile DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mM).
-
Gently vortex or sonicate to ensure complete dissolution.
-
For working solutions, slowly add your aqueous buffer (preferably at a neutral pH) to the DMSO stock.
-
For storage, aliquot the stock solution into low-adhesion polypropylene tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
Q2: How can I detect and quantify Substance P (5-11) aggregation?
A2: Several biophysical techniques can be used to monitor aggregation:
-
Thioflavin T (ThT) Assay: This fluorescent dye binds to β-sheet-rich structures like amyloid fibrils, resulting in a significant increase in fluorescence intensity.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, allowing for the detection of oligomers and larger aggregates.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of fibrillar structures, confirming the morphology of the aggregates.
Q3: What is the impact of pH and temperature on Substance P (5-11) stability?
A3:
-
pH: Substance P is known to be more aggregated at both acidic and basic pH values. Maintaining a neutral pH (around 7.4) is crucial for minimizing aggregation.
-
Temperature: Higher temperatures can accelerate the kinetics of fibril formation for many peptides. While specific quantitative data for Substance P (5-11) is limited, it is recommended to handle solutions on ice and store them at appropriate cold temperatures (-20°C or -80°C) to slow down potential aggregation processes. Substance P has shown stability in buffer solutions at 4°C for up to 48 hours and at 37°C for 24 hours with no signs of degradation.
Q4: Can I use buffers other than PBS for my experiments?
A4: Yes, but be aware that different buffer systems can influence peptide stability and aggregation differently. If you need to use a different buffer, it is advisable to perform preliminary stability tests to ensure that it does not promote aggregation of Substance P (5-11). Histidine and glutamate buffers have been shown to enhance the stability of some antibodies, and similar principles may apply to peptides.
III. Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Aggregation Kinetics
This protocol provides a general method for monitoring the aggregation of Substance P (5-11) over time.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T in sterile, filtered water.
-
Prepare your desired concentration of Substance P (5-11) in the buffer of choice (e.g., PBS, pH 7.4).
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add your Substance P (5-11) solution.
-
Add the ThT stock solution to each well to a final concentration of 10-25 µM.
-
Include control wells with buffer and ThT only (for background fluorescence).
-
-
Measurement:
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at approximately 440 nm and emission at approximately 485 nm.
-
Incubate the plate at a constant temperature (e.g., 37°C), with or without shaking, between readings.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the fluorescence intensity against time to observe the aggregation kinetics. A sigmoidal curve is indicative of nucleated fibril formation.
-
Protocol 2: Preparation of Samples for Transmission Electron Microscopy (TEM)
This protocol describes how to prepare aggregated Substance P (5-11) samples for visualization by TEM.
-
Sample Preparation:
-
Incubate a solution of Substance P (5-11) under conditions that are expected to induce aggregation (e.g., prolonged incubation at 37°C with agitation).
-
-
Grid Preparation:
-
Place a 3-5 µL drop of the peptide solution onto a carbon-coated copper TEM grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick away the excess liquid with filter paper.
-
-
Staining:
-
Apply a drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.
-
Wick away the excess stain.
-
-
Drying and Imaging:
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope. Look for the characteristic fibrillar morphology of amyloid-like aggregates.
-
IV. Visualizations
Caption: A simplified model of the Substance P (5-11) aggregation pathway.
Caption: A logical workflow for troubleshooting aggregation-related issues.
References
- 1. Properties of substance P aggregates. Application to the synthesis and purification of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
dealing with Substance P (5-11) oxidation during storage
Welcome to the technical support center for Substance P (5-11). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the handling and storage of Substance P (5-11), with a particular focus on preventing oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Substance P (5-11) degradation during storage?
A1: The primary cause of non-enzymatic degradation of Substance P (5-11) during storage is the oxidation of the methionine residue at position 11 (Met11). The thioether side chain of methionine is susceptible to oxidation, which converts it to methionine sulfoxide [Met(O)]. This oxidation can be initiated by exposure to atmospheric oxygen, trace metal ions, and certain buffer components. Another potential degradation pathway, particularly for the acetate salt of Substance P, is the cleavage of N-terminal dipeptides.
Q2: How does oxidation affect the biological activity of Substance P (5-11)?
A2: Oxidation of the methionine residue in Substance P and its fragments can significantly reduce its biological activity. This modification can alter the peptide's conformation and its ability to bind to its target receptor, the neurokinin-1 (NK-1) receptor, potentially leading to inconsistent and unreliable experimental results.
Q3: What are the ideal long-term storage conditions for lyophilized Substance P (5-11)?
A3: For long-term storage, lyophilized Substance P (5-11) should be kept at -20°C or, preferably, -80°C in a tightly sealed vial to minimize exposure to moisture and air.[1] Storing the peptide under an inert gas, such as argon or nitrogen, is highly recommended to prevent oxidation.[1]
Q4: Can I store Substance P (5-11) in solution? What are the recommended conditions?
A4: Storing peptides in solution is generally not recommended for long periods as they are much less stable than in their lyophilized form.[2] If you must store Substance P (5-11) in solution, it is best to use a sterile buffer at a pH between 5 and 6. The solution should be divided into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C or -80°C.
Q5: How can I detect and quantify the oxidation of my Substance P (5-11) sample?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for detecting and quantifying the oxidation of Substance P (5-11). The oxidized form of the peptide is more polar and will typically have a shorter retention time than the non-oxidized form on a C18 column. By comparing the peak areas, you can determine the percentage of oxidized peptide in your sample.
Troubleshooting Guides
Problem: I suspect my Substance P (5-11) has oxidized. How can I confirm this and what should I do?
Symptoms:
-
Reduced or inconsistent biological activity in your experiments.
-
Appearance of a new, more polar peak in your RP-HPLC chromatogram that elutes earlier than the main peptide peak.
Troubleshooting Steps:
-
Analytical Confirmation:
-
Analyze your sample using the RP-HPLC method detailed in the "Experimental Protocols" section below. The presence of a significant peak eluting before the main Substance P (5-11) peak is indicative of oxidation.
-
For definitive confirmation, you can collect the suspected peak and analyze it by mass spectrometry. The oxidized peptide will have a mass increase of 16 Da compared to the native peptide.
-
-
Solution:
-
If a significant portion of your sample is oxidized, it is recommended to use a fresh, unoxidized vial of the peptide for your experiments.
-
For future prevention, strictly follow the recommended storage and handling procedures outlined in this guide.
-
Problem: I am seeing a loss of peptide concentration over time, even when stored as a lyophilized powder.
Symptoms:
-
The amount of peptide recovered after reconstitution is less than expected.
-
Decreased signal intensity in your analytical assays.
Troubleshooting Steps:
-
Check for Proper Sealing:
-
Ensure that the vial cap is tightly sealed to prevent moisture absorption. Lyophilized peptides can be hygroscopic.
-
Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold peptide.
-
-
Evaluate Storage Temperature:
-
Confirm that the peptide is being stored at -20°C or -80°C. Storage at 4°C or room temperature is not suitable for long-term preservation.
-
-
Consider an Alternative Salt Form:
-
If you are using the acetate salt of Substance P, be aware that it can be more prone to degradation through N-terminal cleavage. Consider using the hydrochloride or trifluoroacetate salt, which are generally more stable.
-
Data Presentation
Table 1: Recommended Storage Conditions for Substance P (5-11)
| Form | Duration | Temperature | Atmosphere | Additional Notes |
| Lyophilized | Short-term | -20°C | Air | Keep vial tightly sealed and protected from light. |
| Long-term | -80°C | Inert Gas | Purge vial with argon or nitrogen before sealing. | |
| In Solution | Short-term | -20°C | Air | Use sterile buffer (pH 5-6), aliquot to avoid freeze-thaw cycles. |
| Long-term | -80°C | Inert Gas | Degas buffer and purge aliquot vials with inert gas. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Assessing Substance P (5-11) Oxidation
This protocol provides a starting point for developing a method to separate and quantify native Substance P (5-11) from its oxidized form.
-
Column: C18 reverse-phase column (e.g., Nucleosil 120-5, 250 x 4.6 mm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 280 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 100% B
-
20-25 min: 100% B
-
25-30 min: Linear gradient from 100% to 5% B
-
30-35 min: 5% B
-
-
Expected Elution: The oxidized form of Substance P (5-11) will elute earlier than the native form.
Protocol 2: Procedure for Storing Lyophilized Substance P (5-11) Under an Inert Gas Atmosphere
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening.
-
If aliquoting is necessary, perform this step quickly in a low-humidity environment.
-
Place the open vial(s) in a desiccator or a glove box with a nitrogen or argon supply.
-
Gently introduce a stream of inert gas into the desiccator or glove box for several minutes to displace the air.
-
While under the inert atmosphere, tightly cap the peptide vials.
-
For extra protection, wrap the cap with parafilm.
-
Store the sealed vials at -80°C for long-term storage.
Visualizations
Caption: Oxidation pathway of Substance P (5-11).
Caption: Recommended workflow for Substance P (5-11) storage.
Caption: Troubleshooting logic for reduced peptide activity.
References
Technical Support Center: Enhancing the Stability of Radiolabeled Substance P (5-11)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with radiolabeled Substance P (5-11). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Substance P (5-11) and why is its stability a concern?
A1: Substance P (5-11) is a biologically active C-terminal fragment of the neuropeptide Substance P.[1][2] It is one of the most abundant metabolites of the full-length peptide.[3] Like many peptides, radiolabeled Substance P (5-11) is susceptible to degradation, primarily by enzymes (proteases) in biological fluids such as human serum.[4][5] This degradation can lead to a short in vivo half-life, reducing its effectiveness for imaging or therapeutic applications. Shorter fragments of Substance P, including the (5-11) sequence, may exhibit lower stability due to being more accessible to degradative enzymes.
Q2: What are the primary pathways of degradation for radiolabeled Substance P (5-11)?
A2: The primary degradation pathway for radiolabeled Substance P (5-11) is enzymatic degradation by peptidases present in plasma and tissues. Additionally, oxidative reactions can reduce the activity of Substance P. For radiolabeled peptides, radiolysis, which is the degradation of the peptide due to the high energy of the radionuclide, can also be a source of instability, leading to radioactive impurities.
Q3: What are the common strategies to improve the stability of radiolabeled Substance P (5-11)?
A3: Several strategies can be employed to enhance the stability of radiolabeled peptides like Substance P (5-11):
-
Chemical Modifications:
-
N- and C-Termini Modification: Capping the ends of the peptide can block exopeptidases.
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids can hinder protease recognition.
-
Peptide Bond Modification: Altering the peptide backbone can increase resistance to enzymatic cleavage.
-
Cyclization: Creating a cyclic peptide structure can improve stability against proteases.
-
-
Conjugation Strategies:
-
PEGylation: Attaching polyethylene glycol (PEG) chains can shield the peptide from enzymes.
-
Glycosylation: The addition of sugar moieties can improve solubility, bioavailability, and enzymatic stability.
-
-
Formulation Strategies:
-
Use of Peptidase Inhibitors: Co-administration with peptidase inhibitors can prevent degradation.
-
Proper Storage: Lyophilized peptides should be stored at -20°C or colder in a dark, dry place. Solutions should be prepared in sterile buffers (pH 5-6), aliquoted to avoid freeze-thaw cycles, and stored at -20°C.
-
Troubleshooting Guides
Low Radiolabeling Efficiency
| Problem | Potential Cause | Troubleshooting Step | Explanation |
| Low radiochemical yield (RCY) of the labeled Substance P (5-11). | Suboptimal pH | Optimize the pH of the reaction mixture. | The chelation of the radiometal is highly pH-dependent. Incorrect pH can lead to the formation of metal hydroxides or protonation of the chelator, inhibiting labeling. |
| Incorrect Temperature | Adjust the incubation temperature. | Temperature affects reaction kinetics. Optimization is necessary for efficient labeling without degrading the peptide. | |
| Competing Chelating Agents in Buffer | Ensure the buffer does not compete for the radiometal. | Buffer components can act as competing chelators, reducing the availability of the radiometal for the peptide conjugate. | |
| Low Peptide Concentration | Increase the concentration of the peptide conjugate. | The labeling reaction is concentration-dependent. |
Poor In Vitro Stability
| Problem | Potential Cause | Troubleshooting Step | Explanation |
| Degradation of the radiolabeled peptide in human serum or plasma during in vitro assays. | Enzymatic Degradation | Implement stability-enhancing modifications to the peptide (see Q3). | Peptides are susceptible to proteases present in serum and plasma. |
| Radiolysis | Add a radical scavenger (e.g., gentisic acid) to the reaction mixture, especially with high radioactivity. | High radiation doses can cause the peptide to break down. | |
| Instability of the Chelator-Radionuclide Complex | Choose a chelator with high stability for the specific radionuclide. | Unstable complexation can lead to the loss of the radionuclide from the peptide. |
Quantitative Data on Stability
The stability of radiolabeled Substance P can be assessed under various conditions. Below is a summary of stability data for a 68Ga-DOTA-Substance P construct.
| Condition | Incubation Time | Stability (%) | Reference |
| In the presence of competing metal (0.1 M FeCl3) | 120 min | 79% | |
| In the presence of competing chelator (6 mM DTPA) | 120 min | 56% | |
| In neutral pH | Not specified | 98-99% | |
| In human plasma | Not specified | 98-99% |
Experimental Protocols
General Protocol for Radiolabeling and Stability Testing
This protocol outlines a general workflow for radiolabeling a DOTA-conjugated Substance P (5-11) peptide with a radiometal (e.g., 68Ga) and subsequently testing its in vitro stability.
1. Radiolabeling Procedure
-
Reagent Preparation: Prepare all solutions using metal-free water. Dissolve the DOTA-Substance P (5-11) conjugate in a suitable buffer (e.g., ammonium acetate) to a concentration of 1 mg/mL.
-
Reaction Mixture: In a sterile, metal-free vial, combine the DOTA-peptide conjugate (typically 10-100 µg) with the appropriate radiolabeling buffer.
-
Radionuclide Addition: Add the radiometal eluate (e.g., 68GaCl3) to the reaction vial.
-
Incubation: Incubate the reaction mixture at an optimized temperature (e.g., 90-100°C for 68Ga-DOTA labeling) for a specified time (e.g., 5-15 minutes).
-
Quality Control: Determine the radiochemical purity of the labeled peptide using methods like radio-TLC or radio-HPLC.
2. In Vitro Stability Assay in Human Serum
-
Incubation: Add a small volume of the purified radiolabeled Substance P (5-11) to human serum.
-
Time Points: Incubate the mixture at 37°C and take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).
-
Analysis: Analyze the aliquots by radio-HPLC to separate the intact radiolabeled peptide from its degradation products.
-
Quantification: Calculate the percentage of intact radiolabeled peptide at each time point to determine its stability.
Visualizations
Signaling Pathway of Substance P
Substance P exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR). This interaction activates intracellular second messenger systems, primarily the IP3/DAG and cAMP pathways.
Caption: Substance P signaling through the NK1 receptor.
Experimental Workflow for Stability Improvement
This diagram illustrates a logical workflow for developing a more stable radiolabeled Substance P (5-11) analog.
Caption: Workflow for developing stable radiolabeled peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for improving stability and pharmacokinetic characteristics of radiolabeled peptides for imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Full-Length Substance P and its C-Terminal Fragment, Substance P (5-11)
A detailed guide for researchers, scientists, and drug development professionals on the comparative biological activities of full-length Substance P and its significant metabolite, Substance P (5-11).
This guide provides an objective comparison of the binding affinities, functional activities, and signaling pathways of the undecapeptide neurotransmitter Substance P (SP) and its C-terminal heptapeptide fragment, Substance P (5-11). The information presented is supported by experimental data to aid in research and drug development endeavors.
At a Glance: Key Differences in Activity
| Feature | Full-Length Substance P | Substance P (5-11) |
| Primary Target | Neurokinin-1 Receptor (NK1R) | Neurokinin-1 Receptor (NK1R) |
| Binding Affinity (NK1R) | High Affinity | Lower Affinity |
| Functional Activity | Dual Agonist (Gq and Gs pathways) | Biased Agonist (Preferentially Gq pathway) |
| Calcium Mobilization | Potent Agonist | Potent Agonist |
| cAMP Accumulation | Agonist | No significant activity |
Quantitative Comparison of Biological Activity
The following tables summarize the quantitative data on the binding affinity and functional potency of full-length Substance P and Substance P (5-11) at the human Neurokinin-1 receptor (NK1R).
Table 1: Neurokinin-1 Receptor Binding Affinity
| Ligand | Ki (nM) | Cell Type/Membrane Preparation | Reference |
| Full-Length Substance P | ~2.6 - 28 | Rat brain | |
| Substance P (5-11) | > 10,000 | Rat brain (SP1-7 binding site) |
Note: Data for Substance P (5-11) binding to the primary C-terminal recognition site of the NK1 receptor is limited and shows very low affinity for the N-terminal fragment's binding site.
Table 2: Functional Activity at the Neurokinin-1 Receptor
| Ligand | Assay | EC50 (-log M) | EC50 (nM) | Cell Line | Reference |
| Full-Length Substance P | Intracellular Calcium Mobilization | 8.5 ± 0.3 | ~3.16 | HEK293 cells expressing NK1R | |
| cAMP Accumulation | 7.8 ± 0.1 | ~15.85 | HEK293 cells expressing NK1R | ||
| Substance P (5-11) | Intracellular Calcium Mobilization | Retains activity | - | Various | |
| cAMP Accumulation | No significant activity | - | Various |
Signaling Pathways: A Tale of Two Agonists
Full-length Substance P and its fragment, Substance P (5-11), exhibit distinct signaling profiles upon binding to the NK1 receptor. This phenomenon, known as biased agonism, has significant implications for their physiological roles and therapeutic potential.
Full-Length Substance P: Dual Signaling Activation
Full-length Substance P acts as a non-biased agonist, activating both Gq and Gs protein-coupled signaling cascades.
Substance P (5-11): Biased Signaling
In contrast, the C-terminal fragment Substance P (5-11) acts as a biased agonist, preferentially activating the Gq pathway, leading to intracellular calcium mobilization, while having little to no effect on the Gs-mediated cAMP production.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should refer to the specific publications for detailed methodologies.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for its receptor.
Protocol Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing the NK1 receptor and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of radiolabeled Substance P (e.g., [¹²⁵I]Tyr⁸-SP), and increasing concentrations of the unlabeled competitor ligand (full-length SP or SP 5-11).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a set period to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to minimize non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a ligand to stimulate an increase in intracellular calcium concentration, typically downstream of Gq-coupled receptor activation.
Protocol Steps:
-
Cell Culture: Culture cells stably or transiently expressing the human NK1 receptor in a suitable multi-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which will enter the cells and become fluorescent upon binding to calcium.
-
Ligand Preparation: Prepare serial dilutions of the agonist (full-length SP or SP 5-11) in an appropriate assay buffer.
-
Measurement: Place the cell plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation). The instrument will add the agonist to the wells and simultaneously measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration. The EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
The comparison between full-length Substance P and its C-terminal fragment, Substance P (5-11), reveals a fascinating case of biased agonism. While both peptides target the NK1 receptor, the full-length peptide elicits a broader signaling response through both Gq and Gs pathways. In contrast, Substance P (5-11) demonstrates a more selective activation of the Gq pathway, leading primarily to calcium mobilization. This difference in signaling profile, likely stemming from distinct interactions with the receptor, underscores the importance of considering peptide metabolism and fragment activity in drug development and physiological studies. Researchers should be mindful of these differences when designing experiments and interpreting results related to the Substance P/NK1R system.
A Comparative Guide to Substance P (5-11) and Other Neurokinin-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Substance P (5-11) with other prominent neurokinin-1 receptor (NK1R) agonists, including the endogenous ligand Substance P, Septide, [Sar9,Met(O2)11]-Substance P, and GR-73632. The information presented is supported by experimental data to aid in the selection of appropriate agonists for research and drug development purposes.
Introduction to NK1R and its Agonists
The neurokinin-1 receptor (NK1R) is a G protein-coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P (SP). The SP/NK1R system is implicated in a wide range of physiological and pathophysiological processes, including pain transmission, inflammation, and mood disorders.[1][2] Agonists of the NK1R are valuable tools for studying these processes and for developing novel therapeutics.
Substance P (5-11) is a C-terminal fragment and a major metabolite of Substance P.[3][4] Like its parent peptide, it exerts its biological effects through the NK1R. This guide will compare the pharmacological properties of Substance P (5-11) to other well-characterized NK1R agonists.
Quantitative Comparison of NK1R Agonists
The following tables summarize the binding affinity (Ki/Kd) and functional potency (EC50) of Substance P (5-11) and other selected NK1R agonists. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions.
Table 1: Binding Affinity of NK1R Agonists
| Agonist | Radioligand | Cell Line/Tissue | Ki / Kd (nM) | Reference |
| Substance P | [3H]SP | Rat brain membranes | 1.16 ± 0.06 (Ki) | [5] |
| Substance P (5-11) | - | - | Data not available | - |
| Septide | [3H]SP | Rat recombinant NK1R in COS-1 cells | 2900 ± 600 (Ki) | |
| [Sar9,Met(O2)11]-Substance P | [3H][Sar9,Met(O2)11]-SP | Rat brain membranes | 1.4 ± 0.5 (Kd) | |
| GR-73632 | - | - | Data not available | - |
Note: A lower Ki or Kd value indicates higher binding affinity.
Table 2: Functional Potency of NK1R Agonists
| Agonist | Assay | Cell Line/Tissue | EC50 (nM) | Reference |
| Substance P | Inositol Phosphate Accumulation | Rat recombinant NK1R in COS-1 cells | 0.05 ± 0.02 | |
| Substance P | cAMP Accumulation | HEK293T cells expressing hNK1R | ~1.58 | |
| Substance P (5-11) | cAMP Accumulation | HEK293T cells expressing hNK1R | ~631 | |
| Septide | Inositol Phosphate Accumulation | Rat recombinant NK1R in COS-1 cells | 5 ± 2 | |
| [Sar9,Met(O2)11]-Substance P | Peristalsis in mouse small intestine | Mouse small intestine | - | |
| GR-73632 | Edema formation | Wild-type mouse dorsal skin | More potent than Substance P |
Note: A lower EC50 value indicates higher potency. The EC50 for cAMP accumulation for Substance P and Substance P (5-11) were calculated from the reported -logED50 values of 7.81 ± 0.07 M and 6.2 ± 05 M, respectively.
Signaling Pathways and Experimental Workflows
The activation of NK1R by an agonist initiates a cascade of intracellular signaling events. The diagrams below illustrate the primary signaling pathway, a typical experimental workflow for comparing agonists, and the logical relationship between agonist binding and cellular response.
Caption: NK1R Signaling Pathway.
Caption: Experimental Workflow for Agonist Comparison.
Caption: Agonist Binding to Cellular Response.
Detailed Experimental Protocols
Accurate comparison of agonist activity requires standardized experimental protocols. Below are detailed methodologies for key assays used to characterize NK1R agonists.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of unlabeled NK1R agonists.
Materials:
-
HEK293 cells stably expressing human NK1R
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MnCl2, 0.1% BSA)
-
Radioligand (e.g., [3H]Substance P)
-
Unlabeled NK1R agonists (Substance P (5-11), Substance P, etc.)
-
Non-specific binding control (e.g., high concentration of unlabeled Substance P)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-NK1R cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Determine protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of radioligand, and varying concentrations of the unlabeled competitor agonist.
-
For total binding, omit the competitor. For non-specific binding, add a saturating concentration of unlabeled ligand.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Imaging Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of NK1R agonists in stimulating calcium mobilization.
Materials:
-
HEK293 cells stably expressing human NK1R
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
NK1R agonists
-
Fluorescence plate reader with an automated injector
Procedure:
-
Cell Preparation:
-
Seed HEK293-NK1R cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye solution in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Wash the cells with assay buffer to remove excess dye.
-
-
Agonist Stimulation and Measurement:
-
Prepare serial dilutions of the NK1R agonists in the assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence intensity.
-
Inject the agonist solutions into the wells while continuously recording the fluorescence intensity.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline after agonist addition.
-
Plot the fluorescence response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
cAMP Accumulation Assay (HTRF)
This assay measures the production of cyclic AMP (cAMP), a second messenger generated upon Gs protein activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of NK1R agonists in stimulating cAMP production.
Materials:
-
CHO-K1 cells stably expressing human NK1R
-
Cell stimulation buffer (e.g., PBS with a phosphodiesterase inhibitor like IBMX)
-
NK1R agonists
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Harvest CHO-K1-NK1R cells and resuspend them in stimulation buffer.
-
-
Agonist Stimulation:
-
Dispense the cell suspension into a 384-well low-volume white plate.
-
Add serial dilutions of the NK1R agonists to the wells.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
-
Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement and Analysis:
-
Measure the time-resolved fluorescence at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and determine the cAMP concentration from a standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Conclusion
This guide provides a comparative overview of Substance P (5-11) and other key NK1R agonists based on available experimental data. The provided tables and diagrams offer a framework for understanding their relative potencies and mechanisms of action. The detailed experimental protocols serve as a resource for researchers designing and conducting their own comparative studies. The choice of agonist will ultimately depend on the specific research question, desired signaling outcome, and experimental system. It is evident from the available data that while Substance P (5-11) is a metabolite of Substance P and an NK1R agonist, its potency, particularly in stimulating cAMP accumulation, is considerably lower than that of the parent peptide, suggesting a potential for biased agonism that warrants further investigation.
References
- 1. jneurology.com [jneurology.com]
- 2. researchgate.net [researchgate.net]
- 3. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Septide: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Dynamics of Substance P (5-11) at the NK1 Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Substance P (5-11) binding to the neurokinin-1 (NK1) receptor against the native ligand, Substance P, and other NK1 receptor antagonists. This analysis is supported by experimental data and detailed protocols to facilitate reproducible research.
Substance P (SP), an undecapeptide neuropeptide, is the primary endogenous ligand for the NK1 receptor, a G protein-coupled receptor implicated in pain transmission, inflammation, and emesis.[1][2] The C-terminal fragment of Substance P, particularly the sequence from amino acid 6 to 11, is understood to be crucial for its specific interaction with the NK1 receptor.[3] The heptapeptide Substance P (5-11) is a significant metabolite of SP and has been shown to bind to the NK1 receptor, eliciting downstream signaling.[1][4] This guide delves into the binding and functional characteristics of SP (5-11) in comparison to full-length SP and established NK1 receptor antagonists.
Comparative Analysis of Binding Affinity and Functional Potency
The following table summarizes the binding affinities (Ki) and functional potencies (IC50/EC50) of Substance P, its fragments, and selected NK1 receptor antagonists. This data, compiled from multiple studies, offers a quantitative comparison of these ligands at the human NK1 receptor.
| Ligand | Ligand Type | Binding Affinity (Ki) | Functional Potency (IC50/EC50) | Assay Type |
| Substance P | Endogenous Agonist | ~0.1-1 nM | EC50: ~4 nM (-log EC50: 8.5 ± 0.3 M) | Calcium Mobilization |
| Substance P (5-11) | Agonist (Fragment) | Binds to NK1 receptor | Retains activity to increase intracellular Ca2+ | Calcium Mobilization |
| Substance P (6-11) | Agonist (Fragment) | - | Little to no activity in cAMP-mediated assays | cAMP Accumulation |
| Aprepitant (L-754,030) | Antagonist | IC50: 0.1 nM | - | Radioligand Binding |
| L-733,060 | Antagonist | IC50: ~1 nM | - | Radioligand Binding |
| CP-96,345 | Antagonist | - | - | - |
| SR-140,333 | Antagonist | - | - | - |
Note: Data is compiled from various sources and experimental conditions may differ.
Studies have shown that while N-terminal truncation of Substance P to fragments like SP (5-11) can retain the ability to induce intracellular calcium mobilization, further truncation to SP (6-11) leads to a significant loss of activity in cAMP-mediated pathways. This suggests that the N-terminal portion of the C-terminal fragment is critical for full signaling efficacy. In contrast, non-peptide antagonists like aprepitant and L-733,060 exhibit high-affinity binding, effectively blocking the action of Substance P.
Experimental Methodologies
For researchers looking to validate these findings, detailed experimental protocols for key assays are provided below.
Radioligand Competitive Binding Assay
This assay determines the binding affinity of a test compound (e.g., Substance P (5-11) or an antagonist) by measuring its ability to displace a radiolabeled ligand from the NK1 receptor.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human NK1 receptor are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.
2. Binding Reaction:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled NK1 receptor antagonist (e.g., [3H]-Aprepitant) and varying concentrations of the unlabeled competitor (Substance P, Substance P (5-11), or other antagonists).
-
The total binding is measured in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
3. Incubation and Filtration:
-
The reaction mixture is incubated to reach equilibrium (e.g., 60 minutes at 30°C).
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
4. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This assay measures the ability of a ligand to activate the NK1 receptor and induce an increase in intracellular calcium concentration, a key second messenger in the NK1 signaling pathway.
1. Cell Preparation:
-
HEK293 cells expressing the NK1 receptor are seeded in a 96-well plate and grown to confluence.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
2. Ligand Stimulation:
-
The cells are washed to remove excess dye and then stimulated with varying concentrations of the agonist (Substance P or Substance P (5-11)).
-
For antagonist testing, cells are pre-incubated with the antagonist before the addition of Substance P.
3. Signal Detection:
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader or a flow cytometer.
4. Data Analysis:
-
The peak fluorescence response is measured for each concentration of the agonist.
-
The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined by plotting the response against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular Interactions and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow of a competitive binding assay and the signaling cascade initiated by NK1 receptor activation.
Caption: Workflow of a radioligand competitive binding assay.
Caption: Simplified NK1 receptor signaling pathway via Gq protein.
References
- 1. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Substance P (5-11) and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Substance P (5-11) and its synthetic analogues. The data presented herein is intended to assist researchers in selecting the appropriate compounds for their studies and to provide a baseline for the development of novel therapeutics targeting the neurokinin-1 (NK1) receptor.
Substance P (SP), an eleven-amino-acid neuropeptide, plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Its biological effects are primarily mediated through the high-affinity neurokinin-1 receptor (NK1R), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] The C-terminal fragment of Substance P, particularly the heptapeptide sequence Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, known as Substance P (5-11), has been identified as the minimal sequence required for high-affinity binding to and activation of the NK1 receptor.[3] Consequently, this fragment has served as a foundational template for the design and synthesis of numerous analogues with modified stability, selectivity, and efficacy. This guide focuses on the comparative efficacy of Substance P (5-11) and several of its key analogues, presenting quantitative data on their receptor binding and functional activity.
Comparative Efficacy Data
The following tables summarize the binding affinities (IC50) and functional potencies (EC50) of Substance P (5-11) and its analogues at the NK1 receptor. These values have been compiled from various in vitro studies to provide a comparative overview.
| Compound | Binding Affinity (IC50, nM) | Functional Potency (EC50, nM) | Cell Line | Assay Type | Reference |
| Substance P | 1.6 | 5.80 | CHO cells expressing NK1R | [3H]-SP Competition Binding / Calcium Mobilization | [4] |
| Substance P (5-11) Analogues | |||||
| 4-TOAC SP | 1.7 | 0.58 | CHO cells expressing NK1R | [3H]-SP Competition Binding / Calcium Mobilization | |
| 9-TOAC SP | 488 | 117.61 | CHO cells expressing NK1R | [3H]-SP Competition Binding / Calcium Mobilization |
Table 1: Comparative Binding Affinity and Functional Potency of TOAC-Modified Substance P Analogues. TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid) is a spin-labeled amino acid.
| Compound | Functional Potency (EC50, -log M) | Cell Line | Assay Type | Reference |
| cAMP Assay (Gs activation) | IP3 Accumulation Assay (Gq activation) | |||
| Acetyl-SP(5-11) | Not specified | ~7.5 | HEK293 cells | BRET-based cAMP assay / IP3 accumulation assay |
| SP(5-11) (free N-terminus) | ~6.5 | ~6.5 | HEK293 cells | BRET-based cAMP assay / IP3 accumulation assay |
| Acetyl-SP(6-11) | ~6.0 | ~7.5 | HEK293 cells | BRET-based cAMP assay / IP3 accumulation assay |
| SP(6-11) (free N-terminus) | Not specified | ~6.0 | HEK293 cells | BRET-based cAMP assay / IP3 accumulation assay |
Table 2: Functional Potency of N-terminally Modified Substance P (5-11) and (6-11) Analogues. Values are approximated from graphical data. A higher -log(EC50) value indicates greater potency.
Signaling Pathways and Experimental Workflows
The interaction of Substance P and its analogues with the NK1 receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Additionally, evidence suggests that the NK1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.
References
Validating the In Vivo Effects of Substance P (5-11) with Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of Substance P (5-11) and the utility of neurokinin-1 (NK-1) receptor antagonists in validating these effects. Experimental data from key studies are presented to support the analysis, alongside detailed methodologies to aid in experimental design.
Substance P (5-11), a C-terminal heptapeptide fragment of the neuropeptide Substance P, is a principal active metabolite that exerts its biological functions primarily through the NK-1 receptor.[1] Understanding its specific in vivo roles is crucial for elucidating the physiological and pathological processes regulated by the tachykinin system. The use of selective antagonists is an indispensable tool for confirming that the observed effects of Substance P (5-11) are mediated through the NK-1 receptor.
Comparative Analysis of In Vivo and In Vitro Effects
Table 1: In Vivo Effects of Substance P (5-11) on Neurotransmitter Release
| Agonist | Species | Site of Administration | Measured Effect | Quantitative Data (% of Basal Release) | Study |
| Substance P (5-11) | Rat | Intrathecal (spinal cord) | Increased release of Aspartate and Glutamate | Aspartate: ~182% Glutamate: ~232% | Smullin et al., 1990 |
Table 2: In Vitro Antagonism of Substance P (5-11)-Induced Dopamine Release
| Agonist | Antagonist | Preparation | Measured Effect | Antagonist Concentration | % Reversal | Study |
| Substance P (5-11) (1 nM) | WIN 51,708 | Rat striatal slices | Increased dopamine outflow | 25 nM | Partial | El-Etri et al., 1998[2] |
| Substance P (5-11) (1 nM) | WIN 51,708 | Rat striatal slices | Increased dopamine outflow | 250 nM | Complete | El-Etri et al., 1998[2] |
Table 3: In Vivo Efficacy of Various NK-1 Receptor Antagonists Against NK-1 Agonists
| Antagonist | Species | Agonist | Route of Administration | Measured Effect | Quantitative Data | Study |
| Netupitant | Gerbil | Intracerebroventricular NK-1 Agonist | Intraperitoneal & Oral | Inhibition of foot tapping behavior | ID₅₀ (i.p.): 1.5 mg/kg ID₅₀ (p.o.): 0.5 mg/kg | Rizzi et al., 2012 |
| L-733,060 | Mouse | Endogenous Substance P (post-TBI) | Intraperitoneal | Reduction of motor and spatial memory deficits | N/A | Luo et al., 2019 |
| Aprepitant | Human | Chemotherapy-induced Substance P release | Oral | Prevention of nausea and vomiting | N/A | Clinical Trials |
Key Experimental Protocols
1. In Vivo Microdialysis for Neurotransmitter Release (adapted from Smullin et al., 1990)
-
Subjects: Male Sprague-Dawley rats.
-
Surgical Procedure: Implantation of a microdialysis probe into the desired brain region (e.g., spinal cord).
-
Microdialysis Procedure:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µl/min).
-
Collect baseline dialysate samples to establish basal neurotransmitter levels.
-
Switch to aCSF containing Substance P (5-11) at the desired concentration.
-
To validate with an antagonist, pre-perfuse with the antagonist in aCSF before co-perfusing with Substance P (5-11) and the antagonist.
-
Collect dialysate samples throughout the experiment.
-
-
Analysis: Analyze dialysate samples for neurotransmitter concentrations using high-performance liquid chromatography (HPLC) or other sensitive analytical techniques.
2. In Vitro Brain Slice Preparation for Dopamine Release (adapted from El-Etri et al., 1998)[2]
-
Tissue Preparation: Prepare coronal brain slices (e.g., 400 µm thick) containing the region of interest (e.g., striatum) from adult male Wistar rats.[2]
-
Superfusion:
-
Pre-incubate slices in oxygenated Krebs-Ringer bicarbonate buffer.
-
Transfer slices to a superfusion chamber and perfuse with buffer at a constant rate (e.g., 1 ml/min).
-
Collect baseline fractions.
-
Introduce Substance P (5-11) into the perfusion medium.
-
For antagonist studies, pre-incubate slices with the antagonist before co-application with Substance P (5-11).
-
-
Analysis: Measure dopamine content in the collected fractions using HPLC with electrochemical detection.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of the NK-1 receptor and a general experimental workflow for validating the in vivo effects of Substance P (5-11).
Caption: NK-1 receptor signaling pathway activated by Substance P (5-11).
References
Substance P vs. its Metabolite: A Comparative Analysis of Substance P (5-11) Signaling Bias at the Neurokinin-1 Receptor
A deep dive into the functional selectivity of Substance P (5-11), this guide offers researchers, scientists, and drug development professionals a comparative analysis of its signaling properties against the endogenous ligand, Substance P. By examining key experimental data, we illuminate the concept of biased agonism at the neurokinin-1 receptor (NK1R), providing a framework for the development of more selective therapeutics.
The tachykinin peptide Substance P (SP) is a well-established neurotransmitter involved in a myriad of physiological processes, including pain, inflammation, and mood. Its biological effects are primarily mediated through the activation of the G protein-coupled neurokinin-1 receptor (NK1R). Upon activation by SP, the NK1R couples to multiple intracellular signaling pathways, most notably the Gq/11 and Gs G protein pathways, leading to intracellular calcium mobilization and cyclic adenosine monophosphate (cAMP) accumulation, respectively.
Recent research has shed light on the signaling profiles of SP metabolites, revealing that these truncated peptides can exhibit functional selectivity, or "biased agonism," at the NK1R. This phenomenon, where a ligand preferentially activates one signaling pathway over another, has significant implications for drug discovery, offering the potential to design drugs with improved efficacy and reduced side effects. One such metabolite, the C-terminal heptapeptide Substance P (5-11), has emerged as a key example of a Gq-biased agonist at the NK1R.
This guide provides a comprehensive comparison of the signaling profiles of Substance P and Substance P (5-11), supported by experimental data and detailed methodologies for key assays.
Quantitative Analysis of Signaling Potency and Efficacy
The signaling bias of Substance P (5-11) is most evident when comparing its potency (EC50) and efficacy (Emax) in activating the Gq and Gs signaling pathways relative to Substance P. Recent studies have quantified these parameters, demonstrating that while Substance P (5-11) retains its ability to potently activate the Gq pathway, its capacity to engage the Gs pathway is significantly diminished.
| Ligand | Signaling Pathway | Potency (pEC50) | Efficacy (Emax, % of SP) |
| Substance P | Gq (IP3 accumulation) | 8.5 ± 0.3[1][2] | 100% |
| Gs (cAMP accumulation) | 7.8 ± 0.1[1][2] | 100% | |
| Substance P (5-11) (acetylated) | Gq (IP3 accumulation) | Not explicitly stated, but retains activity | ~80%[3] |
| Gs (cAMP accumulation) | Not explicitly stated, but significantly reduced | ~20% |
Note: Data is compiled from multiple sources and assay conditions may vary. The study by Kriska et al. (2024) qualitatively supports the loss of cAMP signaling for N-terminally truncated SP metabolites up to 5 amino acids. The 2025 study by "challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides" provides the most direct quantitative comparison for acetylated SP(5-11).
Signaling Pathways and the Concept of Biased Agonism
The differential activation of signaling pathways by Substance P and Substance P (5-11) can be visualized to better understand the concept of biased agonism.
This diagram illustrates that while Substance P acts as a balanced agonist, activating both Gq and Gs pathways, Substance P (5-11) demonstrates a clear bias towards the Gq pathway, with significantly reduced activity towards the Gs pathway.
Experimental Workflows for Assessing Signaling Bias
The determination of signaling bias relies on robust and reproducible experimental assays. The following workflow outlines the key steps involved in a typical signaling bias study.
Detailed Experimental Protocols
Accurate and reproducible data are the cornerstone of any comparative analysis. Below are detailed methodologies for the key experiments cited in this guide.
Gq Signaling: Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
Methodology:
-
Cell Culture: HEK293 cells stably or transiently expressing the human NK1R are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allowed to attach overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Ligand Preparation: Substance P and Substance P (5-11) are prepared in the assay buffer at various concentrations.
-
Signal Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of the ligands.
-
Data Acquisition: Fluorescence intensity is monitored in real-time immediately after ligand addition. The peak fluorescence response is used for analysis.
-
Data Analysis: Dose-response curves are generated by plotting the change in fluorescence against the logarithm of the ligand concentration. EC50 and Emax values are determined using a non-linear regression analysis (e.g., four-parameter logistic equation) in software such as GraphPad Prism.
Gs Signaling: cAMP Accumulation Assay
This assay quantifies the production of cyclic AMP, the second messenger generated upon activation of Gs-coupled receptors.
Methodology:
-
Cell Culture and Plating: Similar to the calcium mobilization assay, NK1R-expressing HEK293 cells are cultured and plated in 96-well plates.
-
Ligand Stimulation: The culture medium is replaced with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then treated with varying concentrations of Substance P or Substance P (5-11) and incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Following stimulation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE). These kits typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific antibody.
-
Signal Measurement: The signal (e.g., fluorescence ratio for HTRF) is read on a compatible plate reader.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentrations in the samples are interpolated from the standard curve. Dose-response curves are then plotted, and EC50 and Emax values are calculated as described for the Gq assay.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and an independent signaling pathway.
Methodology:
-
Assay Principle: A common method is the PathHunter® β-arrestin assay, which utilizes enzyme fragment complementation. The NK1R is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme acceptor (EA). Upon ligand-induced recruitment of β-arrestin to the receptor, the two enzyme fragments combine to form an active β-galactosidase enzyme.
-
Cell Lines: A stable cell line co-expressing the NK1R-ProLink fusion and the β-arrestin-EA fusion is used.
-
Cell Plating and Ligand Treatment: Cells are plated in white, solid-bottom 96-well plates. After adherence, they are treated with a range of concentrations of Substance P or Substance P (5-11) and incubated for a period (e.g., 90 minutes) to allow for β-arrestin recruitment.
-
Detection: A substrate solution containing the chemiluminescent substrate for β-galactosidase is added to the wells.
-
Signal Measurement: After a further incubation period, the chemiluminescent signal is measured using a luminometer.
-
Data Analysis: Dose-response curves are generated by plotting the luminescent signal against the logarithm of the ligand concentration, and EC50 and Emax values are determined.
Logical Framework of Biased Agonism
The concept of biased agonism can be distilled into a logical framework that highlights the key decision points in receptor signaling.
This diagram illustrates that the binding of different ligands can stabilize distinct conformations of the receptor, which in turn have differential abilities to couple to various downstream signaling partners, thus leading to biased signaling.
References
- 1. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Substance P (5-11): A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and effective disposal of bioactive peptides like Substance P (5-11) is a critical component of laboratory safety and regulatory compliance. Given the biological activity of this neuropeptide fragment, which binds to the NK-1 tachykinin receptor, proper handling and disposal are paramount to prevent unintended environmental release or personnel exposure. This guide provides essential, step-by-step procedures for the proper disposal of Substance P (5-11), ensuring a safe laboratory environment.
Immediate Safety and Logistical Information
Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines and ensure compliance with local and national regulations.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
Waste Segregation: All materials contaminated with Substance P (5-11), including unused solutions, pipette tips, vials, and gloves, should be treated as hazardous chemical waste. Segregate this waste from general laboratory trash to ensure it is disposed of correctly.
Chemical Inactivation and Disposal Procedures
Chemical inactivation is a recommended step to denature the peptide before final disposal. The following methods are based on general principles of peptide degradation, including the susceptibility of the methionine residue in Substance P to oxidation and the hydrolysis of peptide bonds.
Liquid Waste Disposal
For solutions containing Substance P (5-11), a two-step inactivation and disposal process is recommended.
Step 1: Chemical Inactivation
Choose one of the following chemical inactivation methods. Perform this procedure in a chemical fume hood.
-
Method A: Sodium Hypochlorite (Bleach) Oxidation
-
Prepare a fresh 10% bleach solution (yielding a final concentration of 0.5-1.0% sodium hypochlorite).
-
Add the Substance P (5-11) solution to the bleach solution in a 1:10 ratio (1 part peptide waste to 10 parts bleach solution).
-
Allow the mixture to stand for a minimum of 2 hours to ensure complete oxidation of the methionine residue and degradation of the peptide.
-
-
Method B: Alkaline Hydrolysis
-
Prepare a 1 M Sodium Hydroxide (NaOH) solution.
-
Add the Substance P (5-11) solution to the NaOH solution.
-
Allow the mixture to stand at room temperature for at least 24 hours to facilitate the hydrolysis of peptide bonds. For a more rapid degradation, the solution can be heated, although this should be done with caution and appropriate secondary containment.
-
-
Method C: Acid Hydrolysis
-
Prepare a 1 M Hydrochloric Acid (HCl) solution.
-
Carefully add the Substance P (5-11) solution to the HCl solution.
-
Standard protocols for complete acid hydrolysis of peptides often involve heating at high temperatures (e.g., 110°C) for several hours (16-24 hours) in a sealed container[1][2]. However, for disposal purposes, a prolonged treatment at room temperature (at least 24 hours) will initiate significant degradation.
-
Step 2: Neutralization and Final Disposal
-
After the inactivation period, neutralize the solution. For bleach and alkaline solutions, slowly add a suitable acid (e.g., 1 M HCl) until the pH is between 6.0 and 8.0. For acidic solutions, neutralize with a base (e.g., 1 M NaOH).
-
Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, but only if this is in accordance with your local wastewater regulations and institutional EHS policies. Otherwise, collect the neutralized waste in a designated hazardous waste container for pickup by your institution's waste management service.
Solid Waste Disposal
-
Segregation: All solid waste contaminated with Substance P (5-11), such as pipette tips, gloves, and empty vials, must be collected in a clearly labeled, leak-proof hazardous waste container.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within your laboratory.
-
Disposal: Arrange for the collection and disposal of the hazardous waste container through your institution's certified waste management service.
Quantitative Data for Disposal Methods
| Inactivation Method | Reagent Concentration | Waste-to-Reagent Ratio | Minimum Contact Time (at Room Temp.) |
| Sodium Hypochlorite Oxidation | 10% Bleach (0.5-1.0% NaOCl) | 1:10 | 2 hours |
| Alkaline Hydrolysis | 1 M NaOH | 1:1 (or as needed to ensure mixing) | 24 hours |
| Acid Hydrolysis | 1 M HCl | 1:1 (or as needed to ensure mixing) | 24 hours |
Experimental Protocols
The procedures outlined above constitute the experimental protocols for the safe disposal of Substance P (5-11). It is imperative to follow these steps meticulously to ensure the safety of laboratory personnel and environmental protection.
Mandatory Visualization
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of Substance P (5-11).
Disposal workflow for Substance P (5-11) waste.
References
Essential Safety and Logistical Information for Handling Substance P (5-11)
Personal Protective Equipment (PPE) and Handling
When working with Substance P (5-11), particularly in its lyophilized powder form, appropriate personal protective equipment is crucial to prevent inhalation, ingestion, or skin contact. The toxicological properties of this specific fragment have not been fully investigated, thus it should be handled with care as a potentially hazardous substance.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Glasses | Required to protect against dust particles and splashes of solutions. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended to prevent skin contact.[1] |
| Respiratory Protection | Respirator | Recommended when handling the lyophilized powder to avoid inhalation of fine particles.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling Substance P (5-11) minimizes the risk of exposure and contamination.
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.[1]
-
Reconstitution : To reconstitute the lyophilized peptide, carefully add the appropriate sterile solvent to the vial. Avoid shaking; instead, gently swirl or vortex to dissolve the peptide.
-
Aliquoting : To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into smaller, single-use volumes for storage.
-
Storage : Store the lyophilized peptide and its solutions according to the manufacturer's recommendations, typically at -20°C or colder for long-term stability.
-
Spill Response : In case of a spill, contain the material promptly using absorbent pads. Clean the area with a suitable disinfectant. Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of Substance P (5-11) and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : Unused or expired lyophilized peptide, as well as contaminated items such as pipette tips, gloves, and vials, should be collected in a clearly labeled, leak-proof hazardous waste container.[3]
-
Liquid Waste : Aqueous solutions containing Substance P (5-11) should be collected in a designated chemical waste container. Do not discharge to sewer systems.[1]
-
Decontamination : All non-disposable labware that has come into contact with the peptide should be thoroughly rinsed with a suitable solvent and then washed with a laboratory-grade detergent.
Experimental Protocols
While specific experimental protocols will vary based on the research application, the handling and disposal procedures outlined above are fundamental to any workflow involving Substance P (5-11). Adherence to these general laboratory safety practices is critical.
Visualizing the Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of Substance P (5-11).
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
